Tris-(2-chloroethyl)urea
Description
BenchChem offers high-quality Tris-(2-chloroethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris-(2-chloroethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1,1,3-tris(2-chloroethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl3N2O/c8-1-4-11-7(13)12(5-2-9)6-3-10/h1-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPJXWYJPQGRMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NC(=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662223 | |
| Record name | N,N,N'-Tris(2-chloroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71162-64-6 | |
| Record name | N,N,N'-Tris(2-chloroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to Tris-(2-chloroethyl)urea: Physicochemical Properties, Reactivity, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris-(2-chloroethyl)urea, a molecule belonging to the class of chloroethyl ureas, holds significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing upon available data and insights from structurally related compounds. The document delves into the compound's reactivity, with a focus on its potential as an alkylating agent—a characteristic feature of many chloroethyl urea derivatives with established anticancer properties. Furthermore, this guide explores the potential biological activities and mechanisms of action of Tris-(2-chloroethyl)urea, contextualized by the well-documented effects of related compounds on cellular targets such as thioredoxin-1 and β-tubulin. This resource aims to equip researchers with a thorough understanding of Tris-(2-chloroethyl)urea, facilitating further investigation into its therapeutic potential and application in drug discovery.
Introduction
Tris-(2-chloroethyl)urea is a synthetic organic compound characterized by a central urea moiety substituted with three 2-chloroethyl groups. Its chemical structure suggests potential reactivity as an alkylating agent, a property that has propelled numerous analogous compounds, such as the nitrosoureas and other chloroethyl ureas, into the forefront of cancer chemotherapy research.[1][2] The presence of the electrophilic 2-chloroethyl groups makes the molecule susceptible to nucleophilic attack from biological macromolecules, leading to the formation of covalent adducts and subsequent disruption of cellular processes. This guide will systematically explore the physicochemical characteristics, chemical behavior, and the inferred biological activities of Tris-(2-chloroethyl)urea, providing a foundational understanding for researchers in the field.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of Tris-(2-chloroethyl)urea is paramount for its handling, formulation, and application in experimental settings. While specific experimental data for this compound is limited in publicly accessible literature, a combination of information from chemical suppliers and computational predictions provides a foundational profile.
General and Computed Properties
The fundamental properties of Tris-(2-chloroethyl)urea are summarized in the table below. It is important to note that some of these values are computationally predicted and should be confirmed through experimental validation.
| Property | Value | Source |
| IUPAC Name | 1,1,3-tris(2-chloroethyl)urea | PubChem[3] |
| CAS Number | 71162-64-6 | Clearsynth[4], PubChem[3] |
| Molecular Formula | C7H13Cl3N2O | PubChem[3] |
| Molecular Weight | 247.55 g/mol | PubChem[3] |
| Appearance | Light Yellow Oil | Pharmaffiliates |
| Storage | 2-8°C Refrigerator | Pharmaffiliates |
| XLogP3 (Computed) | 1.3 | PubChem[3] |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[3] |
| Rotatable Bond Count (Computed) | 6 | PubChem[3] |
Solubility and Thermal Properties
-
Solubility : One supplier indicates solubility in chloroform.[5] The solubility in aqueous solutions and other organic solvents has not been reported.
-
Melting Point : The melting point of the related compound, 2-chloroethylurea, is reported as 102°C.[6] Due to the presence of three chloroethyl groups and its oily appearance at room temperature, it can be inferred that the melting point of Tris-(2-chloroethyl)urea is significantly lower.
-
Boiling Point : A boiling point of 203.9 °C is listed by one commercial source, although this may be a predicted value and requires experimental verification.
Chemical Properties and Reactivity
The chemical behavior of Tris-(2-chloroethyl)urea is largely dictated by the electrophilic nature of the 2-chloroethyl groups and the stability of the central urea scaffold.
Stability and Degradation
The stability of the urea functional group is generally pH-dependent, with increased stability observed in the pH range of 4-8.[7] Extremes in pH, as well as elevated temperatures, can lead to the hydrolysis of the urea moiety. Furthermore, the chloroethyl groups are susceptible to hydrolysis, a reaction that can be accelerated under harsh conditions.[8] Studies on the degradation of the related compound tris(2-chloroethyl) phosphate (TCEP) have shown that it can be broken down through advanced oxidation processes, suggesting that the chloroethyl groups are reactive sites.[5][9][10]
Alkylating Potential
The defining chemical characteristic of chloroethyl ureas is their ability to act as alkylating agents.[2] The electron-withdrawing chlorine atom polarizes the C-Cl bond, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for the biological activity of many related anticancer drugs.[1] The bis(2-chloroethyl) moiety, present in many nitrogen mustards, is known to form a highly reactive aziridinium cation in situ, which then alkylates DNA and other cellular macromolecules.[2][11] It is highly probable that Tris-(2-chloroethyl)urea exhibits similar alkylating properties.
Figure 1: Proposed mechanism of alkylation by Tris-(2-chloroethyl)urea.
Biological Activity and Mechanism of Action (Inferred)
While direct studies on the biological effects of Tris-(2-chloroethyl)urea are scarce, a substantial body of research on analogous aryl chloroethyl ureas (CEUs) provides a strong foundation for inferring its potential mechanisms of action. These compounds are often referred to as "soft" alkylating agents, exhibiting a degree of selectivity in their targets compared to "hard" alkylators like traditional nitrogen mustards.[12][13]
Interaction with Thioredoxin-1 (Trx-1)
Aryl chloroethyl ureas have been shown to covalently bind to thioredoxin-1 (Trx-1), a key protein in maintaining cellular redox balance.[12][13][14] This interaction can lead to the abrogation of Trx-1's nuclear translocation, a process implicated in cancer cell survival and resistance to chemotherapy.[12][13] While this binding may only slightly decrease the disulfide-reducing activity of Trx-1, the disruption of its cellular localization appears to be a critical component of the anticancer activity of these compounds.[12]
Figure 2: Inferred mechanism of Trx-1 inhibition by Tris-(2-chloroethyl)urea.
Disruption of Microtubule Dynamics
Another well-documented mechanism of action for some CEUs is the disruption of microtubule polymerization through the alkylation of β-tubulin.[7][15][16] This covalent modification can lead to the depolymerization of microtubules, cell cycle arrest, and ultimately, apoptosis. The specificity of this interaction with certain cysteine residues on β-tubulin highlights the nuanced activity of these "soft" alkylating agents.[7][16]
Synthesis and Analytical Characterization
Synthetic Approach (Proposed)
Proposed Experimental Protocol for a Related Compound (1,3-Bis(2-chloroethyl)urea): [8]
-
Suspend 2-chloroethylamine hydrochloride in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0-5 °C and add triethylamine dropwise.
-
In a separate flask, dissolve carbonyldiimidazole in anhydrous THF.
-
Add the CDI solution dropwise to the 2-chloroethylamine solution at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by washing with cold deionized water and drying under vacuum.
Analytical Methods
The characterization of Tris-(2-chloroethyl)urea would likely involve a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be crucial for confirming the chemical structure and assessing purity.
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern of the molecule.
-
Infrared (IR) Spectroscopy : To identify the characteristic functional groups, such as the C=O stretch of the urea and the C-Cl bonds.
-
High-Performance Liquid Chromatography (HPLC) : For purity assessment and quantification.[18]
Conclusion
Tris-(2-chloroethyl)urea represents a molecule of significant interest due to its structural similarity to a class of compounds with proven anticancer activity. While a complete experimental profile of its physical and chemical properties is yet to be fully elucidated, the available data and the well-documented behavior of related chloroethyl ureas provide a strong basis for predicting its reactivity as a "soft" alkylating agent. The potential for this compound to interact with key cellular targets like thioredoxin-1 and β-tubulin warrants further investigation into its cytotoxic and therapeutic properties. This technical guide serves as a foundational resource to encourage and inform future research into the synthesis, characterization, and biological evaluation of Tris-(2-chloroethyl)urea, with the ultimate goal of unlocking its potential in the development of novel therapeutic agents.
References
- Patenaude, A., et al. (2010). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemistry and Cell Biology, 88(5), 839-851.
- Lacroix, J., et al. (2004). Antiangiogenic and Antitumoral Activity of Phenyl-3-(2-Chloroethyl)Ureas: A Class of Soft Alkylating Agents Disrupting Microtubules That Are Unaffected by Cell Adhesion-Mediated Drug Resistance. Cancer Research, 64(13), 4654-4663.
-
ResearchGate. (n.d.). Thioredoxin-1 (TRX1) is targeted by CEU-025 and related compounds. Retrieved from [Link]
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PubChem. (n.d.). Tris-(2-chloroethyl)urea. Retrieved from [Link]
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Merck Millipore. (n.d.). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Retrieved from [Link]
- Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477-7488.
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MDPI. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Retrieved from [Link]
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CPAChem. (2024). Safety data sheet. Retrieved from [Link]
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Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]
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International Journal of Research in Pharmacy and Chemistry. (2018). PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. Retrieved from [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - Tris-(2-Chloroethyl) Phosphate, 97%. Retrieved from [Link]
- Mounetou, E., et al. (2003). A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics. Journal of Medicinal Chemistry, 46(23), 5055-5063.
-
ENCO. (n.d.). Tris-(2-chloroethyl)urea | sc-216020. Retrieved from [Link]
-
MDPI. (2024). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Retrieved from [Link]
- Lacroix, J., et al. (1995). Effect of an aryl chloroethyl urea on tubulin and vimentin syntheses in a human breast cancer cell line.
- Google Patents. (n.d.). US4384140A - 2-Chloroethyl urea derivatives.
- Lacroix, J., et al. (2000). Microtubule Disruption Induced in Vivo by Alkylation of β-Tubulin by 1-Aryl-3- (2-Chloroethyl)Ureas, a Novel Class of Soft Alkylating Agents. Cancer Research, 60(4), 985-992.
-
ResearchGate. (2024). Synergistic degradation of Tris (2-Chloroethyl) Phosphate (TCEP) by US/Fenton system: Experimental, DFT calculation and toxicity evaluation. Retrieved from [Link]
- Lacroix, J., et al. (2000). Microtubule disruption induced in vivo by alkylation of beta-tubulin by 1-aryl-3-(2-chloroethyl)ureas, a novel class of soft alkylating agents. Cancer Research, 60(4), 985-992.
- Wang, Z., et al. (2019). Degradation of tris(2-chloroethyl) phosphate (TCEP) in aqueous solution by using pyrite activating persulfate to produce radicals. Chemosphere, 225, 597-605.
-
BioSpectra, Inc. (2024). analytical method validation report: tris organic impurities via liquid chromatography with uv detection. Retrieved from [Link]
- Ou, H., et al. (2017). Degradation of tris(2-chloroethyl) phosphate by ultraviolet-persulfate: Kinetics, pathway and intermediate impact on proteome of Escherichia coli. Chemical Engineering Journal, 308, 1195-1204.
-
PrepChem.com. (n.d.). Synthesis of 1,3-bis(2-chloroethyl)urea. Retrieved from [Link]
-
Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). Tris-(2-chloroethyl)urea. Retrieved from [Link]
- Zhang, W., et al. (2021). Degradation mechanism of tris(2-chloroethyl) phosphate (TCEP) as an emerging contaminant in advanced oxidation processes: A DFT modelling approach. Chemosphere, 273, 129674.
-
BioSpectra, Inc. (2025). UREA TESTING METHODS. Retrieved from [Link]
-
Scilight Press. (2026). Risk Assessment of Dermal Exposure to Tris(2-chloroethyl) Phosphate and Tris(1,3-dichloroisopropyl) Phosphate via Contact with Indoor Dust. Retrieved from [Link]
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Solubility of Tris-(2-chloroethyl)urea in common organic solvents
An In-depth Technical Guide to the Solubility of Tris-(2-chloroethyl)urea in Common Organic Solvents
Abstract
Introduction to Tris-(2-chloroethyl)urea
Tris-(2-chloroethyl)urea is an organic compound characterized by a central urea core functionalized with three 2-chloroethyl groups.
Chemical Identity:
-
IUPAC Name: 1,1,3-tris(2-chloroethyl)urea[1]
-
Molecular Formula: C₇H₁₃Cl₃N₂O[1]
-
Molecular Weight: 247.5 g/mol [1]
The structure combines a highly polar urea group, capable of acting as both a hydrogen bond donor and acceptor, with three less polar, halogenated alkyl chains. This amphipathic nature suggests a complex solubility profile. Understanding this profile is critical for applications such as:
-
Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase for chemical synthesis.
-
Drug Development: Designing formulation and delivery systems where solubility dictates bioavailability.
-
Analytical Chemistry: Developing methods for purification and analysis, such as chromatography and crystallization.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another[4]. The key factors for Tris-(2-chloroethyl)urea are:
-
Polarity and Hydrogen Bonding: The urea core (-NH-C(=O)-N<) is highly polar and can participate in hydrogen bonding. This part of the molecule will favor interactions with polar solvents, especially those that are protic (e.g., alcohols) or strong hydrogen bond acceptors (e.g., DMSO).
-
Van der Waals Forces: The three 2-chloroethyl arms contribute to the molecule's size and introduce less polar character. These groups will interact primarily through weaker van der Waals forces, favoring solubility in less polar or non-polar solvents.
-
Solvent-Solute Interactions: The overall solubility in a given solvent depends on the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solvent-solute interactions. For Tris-(2-chloroethyl)urea to dissolve, the solvent molecules must effectively solvate both the polar urea center and the chloroethyl side chains.
Safety and Handling of Tris-(2-chloroethyl)urea
Hazard Analysis: Tris-(2-chloroethyl)urea contains chloroethyl groups, which are often found in alkylating agents. Compounds with similar structures, such as Tris(2-chloroethyl)amine and Tris(2-chloroethyl) phosphate, are known to be hazardous, with potential for severe irritation, toxicity, and carcinogenicity[5][6]. Therefore, Tris-(2-chloroethyl)urea must be handled as a hazardous compound.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves[7].
-
Ventilation: Handle this compound in a certified chemical fume hood to avoid inhalation of any dust or vapors[7].
-
Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling[7].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents[8].
-
Spill & Disposal: In case of a spill, absorb with an inert material and place in a sealed container for chemical waste disposal. Do not allow the chemical to enter the environment[5]. Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety information[2].
Experimental Determination of Solubility
Due to the absence of published quantitative data, experimental determination is necessary. The following protocols are designed to provide a comprehensive solubility profile.
Protocol 1: Qualitative Solubility Assessment
This initial screening provides a rapid classification of solubility in a range of solvents.
Methodology:
-
Preparation: Label a series of small, dry test tubes, one for each solvent to be tested.
-
Aliquot Solute: Add approximately 30 mg of Tris-(2-chloroethyl)urea to each test tube[9].
-
Add Solvent: Add 1 mL of the first test solvent to the corresponding tube. This creates a 3% weight/volume mixture[9].
-
Agitation: Vigorously shake or vortex the tube for 60 seconds[4].
-
Observation: Observe the mixture. Classify as:
-
Soluble: The solid dissolves completely, leaving a clear solution.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve at all[4].
-
-
Heating (Optional): If the compound is insoluble at room temperature, gently heat the test tube in a water bath to observe if solubility increases with temperature[9]. Record any changes.
-
Repeat: Repeat steps 3-6 for each selected solvent.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established technique for determining the intrinsic solubility of a compound[10].
Methodology:
-
Prepare Supersaturated Mixture: Add an excess amount of Tris-(2-chloroethyl)urea to a known volume of the chosen solvent in a flask with a screw cap. The presence of undissolved solid is essential.
-
Equilibration: Seal the flask and place it in a shaker bath at a constant, recorded temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure the solution reaches equilibrium.
-
Phase Separation: Remove the flask and allow it to stand undisturbed for several hours to let the excess solid settle. To ensure complete removal of undissolved solid, filter the supernatant through a 0.45 µm syringe filter or centrifuge the sample and carefully collect the supernatant.
-
Quantification: Accurately measure a known volume of the clear, saturated solution. Determine the concentration of the dissolved solute using a suitable analytical method:
-
Gravimetric Analysis: Evaporate the solvent from the known volume of solution under vacuum and weigh the remaining solid residue. This method is simple but requires a non-volatile solute.
-
Spectroscopic or Chromatographic Analysis: If a suitable chromophore exists, UV-Vis spectroscopy can be used by creating a calibration curve. Alternatively, a more universal method like HPLC with a suitable detector (e.g., ELSD or CAD) can be employed after creating a standard curve.
-
-
Calculation: Express the solubility in standard units, such as mg/mL or g/100 mL.
Below is a diagram illustrating the workflow for the quantitative shake-flask method.
Caption: Workflow for quantitative solubility determination.
Predicted Solubility Profile
Based on the molecular structure, a predicted solubility profile in common organic solvents is presented below. These predictions should be validated experimentally using the protocols described.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low to Insoluble | The highly polar urea group will have very poor interaction with non-polar solvents, likely dominating the solubility behavior. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds from the urea N-H groups and their polarity can solvate the dipole of the C=O group. |
| Polar Aprotic | DMSO, DMF | High | These are strong hydrogen bond acceptors and are highly polar, making them excellent candidates for solvating the polar urea core. |
| Polar Protic | Methanol, Ethanol | Moderate | These solvents can both donate and accept hydrogen bonds, leading to good interaction with the urea group. |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM can solvate the chloroethyl groups effectively, and its moderate polarity may be sufficient to interact with the urea center. |
The logical relationship between the molecule's features and solvent properties is visualized below.
Caption: Factors influencing predicted solubility.
Conclusion
While specific solubility data for Tris-(2-chloroethyl)urea is not currently documented, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for researchers to determine it accurately. By combining a qualitative assessment with a quantitative shake-flask method, a comprehensive solubility profile can be established. The predictions based on molecular structure suggest higher solubility in polar aprotic solvents like DMSO and DMF. All handling of this compound should be performed with stringent safety measures due to its potential hazards.
References
- Solubility test for Organic Compounds. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
Tris-(2-chloroethyl)urea | C7H13Cl3N2O | CID 45040659. (n.d.). PubChem. Retrieved from [Link]
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Physics-Based Solubility Prediction for Organic Molecules. (2022). National Institutes of Health. Retrieved from [Link]
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8: Identification of Unknowns (Experiment). (2020). Chemistry LibreTexts. Retrieved from [Link]
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urea. (n.d.). chemister.ru. Retrieved from [Link]
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Solubility of Organic Compounds. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Material Safety Data Sheet - Tris-(2-Chloroethyl) Phosphate, 97%. (2005). Cole-Parmer. Retrieved from [Link]
-
CAS No : 71162-64-6| Chemical Name : Tris-(2-chloroethyl)urea. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
ICSC 1677 - TRIS(2-CHLOROETHYL) PHOSPHATE. (n.d.). International Labour Organization. Retrieved from [Link]
-
The Solvation of Urea, Tetramethlyurea, TMU, in some Organic Solvents. (2002). International Journal of Chemistry. Retrieved from [Link]
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Tris-(2-chloroethyl)urea and its role in mutagenesis research
An In-Depth Technical Guide to Tris-(2-chloroethyl)urea for Mutagenesis Research
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tris-(2-chloroethyl)urea is a potent trifunctional alkylating agent whose chemical structure suggests a significant capacity for inducing genetic mutations and cytotoxicity. As a member of the chloroethyl urea class of compounds, its biological activity is intrinsically linked to its ability to form covalent adducts with cellular macromolecules, most notably DNA. This guide provides a comprehensive technical overview of Tris-(2-chloroethyl)urea, detailing its mechanism of action, its application in seminal mutagenesis assays, the cellular pathways that respond to the damage it inflicts, and the critical safety protocols required for its handling. By synthesizing mechanistic insights with actionable experimental protocols, this document serves as an essential resource for researchers leveraging this compound to investigate the fundamental processes of DNA damage, repair, and mutagenesis.
Introduction and Chemical Identity
Tris-(2-chloroethyl)urea, with the CAS Number 71162-64-6, is a urea derivative characterized by the presence of three 2-chloroethyl groups.[1][2] These chloroethyl moieties are the cornerstone of its reactivity, functioning as electrophilic centers that readily react with nucleophilic sites in biological molecules. While research on this specific trifunctional urea is less extensive than on its related bifunctional counterparts, such as the nitrosoureas (e.g., BCNU, CCNU), its chemical nature positions it as a powerful tool for inducing DNA lesions.[3][4] The primary mechanism of action for such compounds is the alkylation of DNA bases, which can lead to the formation of highly cytotoxic DNA interstrand cross-links (ICLs).[3][5] These ICLs physically prevent the separation of DNA strands, thereby blocking critical cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3] Understanding the formation of these lesions and the cellular response to them is central to fields ranging from cancer biology to toxicology.
Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting.
| Property | Value |
| IUPAC Name | 1,1,3-tris(2-chloroethyl)urea |
| CAS Number | 71162-64-6[2] |
| Molecular Formula | C₇H₁₃Cl₃N₂O[2] |
| Molecular Weight | 247.5 g/mol [2] |
| Synonyms | tris-chloroethylurea, N,N,N'-Tris(2-chloroethyl)urea[2] |
The Molecular Mechanism of Mutagenesis
The mutagenic and cytotoxic effects of Tris-(2-chloroethyl)urea are rooted in its ability to covalently modify DNA. This process is not instantaneous but occurs via a well-characterized two-step mechanism common to chloroethylating agents.
DNA Alkylation and Interstrand Cross-Link (ICL) Formation
The core mechanism involves the electrophilic chloroethyl groups targeting nucleophilic sites on DNA bases, with a strong preference for the N7 position of guanine.[6][7]
-
Step 1: Monoadduct Formation. The process begins with the alkylation of a guanine base on one strand of the DNA, forming an O⁶-chloroethylguanine monoadduct. This initial lesion is relatively stable.[8]
-
Step 2: Conversion to Interstrand Cross-Link. The attached chloroethyl group then undergoes an internal cyclization, followed by a second reaction with a nucleophilic site on the opposite DNA strand, typically the N1 position of cytosine. This second reaction creates a covalent ethane bridge between the two strands, resulting in an interstrand cross-link (ICL).[3][5][6] This ICL is a highly toxic lesion that physically prevents DNA strand separation.[3]
The formation of these ICLs is a delayed process; DNA treated with chloroethylating agents will continue to form new cross-links for hours after the initial exposure as the stable monoadduct precursors slowly convert.[8]
Caption: Mechanism of DNA Interstrand Cross-Link (ICL) formation by chloroethylating agents.
Cellular Response: DNA Repair and Resistance
Cells are not passive targets of DNA damage. They possess a sophisticated network of DNA repair pathways to counteract lesions caused by alkylating agents. Resistance to compounds like Tris-(2-chloroethyl)urea is often dictated by the efficiency of these repair systems.
-
Direct Reversal by MGMT: The most critical defense against chloroethylating agents is the suicide enzyme O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT can directly remove the chloroethyl group from the O⁶-guanine monoadduct, repairing the damage before it can be converted into an ICL.[3] The expression level of MGMT in a cell is a key determinant of its resistance to these agents.
-
Excision and Recombination Repair: Once an ICL is formed, its repair is far more complex, requiring the coordinated action of multiple pathways, including Nucleotide Excision Repair (NER) and Homologous Recombination (HR).[3][9] These pathways recognize and excise the cross-linked segment and use the sister chromatid as a template to accurately restore the original DNA sequence.
The interplay between damage induction and repair determines the ultimate biological outcome of exposure to Tris-(2-chloroethyl)urea.
Caption: Cellular response to DNA damage induced by Tris-(2-chloroethyl)urea.
Experimental Protocols for Mutagenesis Assessment
To empirically determine the mutagenic potential of Tris-(2-chloroethyl)urea, standardized genotoxicity assays are employed. The following sections provide detailed, field-proven protocols.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a rapid and widely used method to assess a chemical's ability to induce point mutations and frameshift mutations in bacteria.[10] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot grow without external histidine. A mutagenic event is detected if the chemical causes a reverse mutation (reversion) that restores the functional histidine gene, allowing the bacteria to grow on a histidine-free medium.[10][11]
Methodology:
-
Strain Preparation: Inoculate single colonies of S. typhimurium strains (e.g., TA98, TA100, TA102) into separate flasks of Oxoid nutrient broth #2. Incubate overnight at 37°C with shaking (120 rpm) to reach a density of ~1 x 10⁹ cells/mL.[12]
-
Compound Preparation: Prepare a stock solution of Tris-(2-chloroethyl)urea in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations.
-
Metabolic Activation (S9 Mix): For many chemicals, mutagenicity is dependent on their metabolic conversion into reactive intermediates. To mimic this, parallel experiments are run with and without a rat liver extract (S9 fraction), which contains metabolic enzymes.[11]
-
Plate Incorporation Assay:
-
To 2 mL of molten top agar (kept at 45°C), add:
-
Vortex gently and pour the mixture onto a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation: Incubate the plates inverted at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
Controls:
-
Negative Control: Solvent only (e.g., DMSO).
-
Positive Controls (-S9): Sodium azide (for TA100), 4-Nitroquinoline-N-oxide.
-
Positive Controls (+S9): 2-Aminoanthracene (for all strains).
Caption: Experimental workflow for the Ames Plate Incorporation Test.
In Vitro Micronucleus Assay
This assay detects clastogenic (chromosome-breaking) and aneugenic (chromosome-losing) events.[13] A micronucleus is a small, extra nucleus formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[14] The cytokinesis-block micronucleus (CBMN) assay is the preferred method, as it uses Cytochalasin-B to block cell division (cytokinesis) after nuclear division is complete, resulting in binucleated cells.[14][15] Scoring is restricted to these binucleated cells, ensuring only cells that have undergone one division since treatment are analyzed.[16]
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, TK6) and culture under standard conditions until they are in a logarithmic growth phase.
-
Treatment: Seed cells at an appropriate density. Add Tris-(2-chloroethyl)urea at various concentrations to the cultures. Include negative (solvent) and positive (e.g., Mitomycin C) controls.
-
Exposure and Cytochalasin-B Addition:
-
Short Treatment (with recovery): Treat cells for 3-6 hours, wash the compound out, and add fresh medium containing Cytochalasin-B (final concentration 3-6 µg/mL).
-
Long Treatment (co-exposure): Treat cells for 24-48 hours. Add Cytochalasin-B for the final 24 hours of the culture period.
-
-
Harvesting: Harvest cells approximately 1.5-2 normal cell cycle lengths after the start of treatment. For lymphocytes, this is typically 72 hours post-stimulation.
-
Slide Preparation:
-
Treat cells with a mild hypotonic solution (e.g., 0.075M KCl).
-
Fix the cells using a freshly prepared methanol:acetic acid (3:1) fixative.
-
Drop the cell suspension onto clean microscope slides and allow to air dry.
-
-
Staining: Stain slides with a DNA-specific stain such as Giemsa or Acridine Orange.
-
Scoring: Using a light microscope, score at least 2000 binucleated cells per concentration. Count the number of binucleated cells that contain one or more micronuclei according to established criteria (e.g., round/oval shape, non-refractile, diameter 1/16th to 1/3rd of the main nuclei).
Caption: Workflow for the in vitro Cytokinesis-Block Micronucleus (CBMN) Assay.
Safety and Handling
Given its nature as a potent alkylating agent, Tris-(2-chloroethyl)urea must be handled with extreme caution. While a specific Safety Data Sheet (SDS) is not widely available, data from the structurally related compound Tris(2-chloroethyl) phosphate (TCEP) provides a strong basis for hazard assessment.[17][18]
-
Primary Hazards:
-
Handling Procedures:
-
Always work in a certified chemical fume hood to avoid inhalation.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[19]
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations.
Conclusion
Tris-(2-chloroethyl)urea is a powerful trifunctional alkylating agent with significant potential as a tool in mutagenesis research. Its ability to form DNA monoadducts that convert to cytotoxic interstrand cross-links makes it an effective inducer of the DNA damage response, providing a model compound for studying cellular repair pathways like MGMT, NER, and homologous recombination. The standardized Ames and micronucleus assays detailed in this guide offer robust frameworks for quantifying its mutagenic activity. As with all potent genotoxins, strict adherence to safety protocols is paramount. By understanding its chemical mechanism and applying rigorous experimental design, researchers can effectively leverage Tris-(2-chloroethyl)urea to further unravel the complex interplay between chemical exposure, genetic stability, and cellular fate.
References
-
Title: Reaction of N-(2-chloroethyl)-N-nitrosoureas with DNA: effect of buffers on DNA adduction, cross-linking, and cytotoxicity Source: PubMed URL: [Link]
-
Title: Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling Source: PubMed URL: [Link]
-
Title: Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation Source: Canadian Journal of Physiology and Pharmacology URL: [Link]
-
Title: Tris-(2-chloroethyl)urea | C7H13Cl3N2O Source: PubChem URL: [Link]
-
Title: Safety data sheet - Tris(2-chloroethyl)phosphate Source: CPAChem URL: [Link]
-
Title: In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents Source: PubMed URL: [Link]
-
Title: Defining mutational signatures of lung cancer-associated carcinogens through in vitro exposure of human airway epithelial cells Source: bioRxiv URL: [Link]
-
Title: Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation Source: ResearchGate URL: [Link]
-
Title: Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl) Source: PubMed URL: [Link]
-
Title: Ames MPF Mutagenicity Assay Technical Documentation Source: Xenometrix URL: [Link]
-
Title: DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response Source: PubMed URL: [Link]
-
Title: Ames test Source: Wikipedia URL: [Link]
-
Title: Material Safety Data Sheet - Tris-(2-Chloroethyl) Phosphate, 97% Source: Cole-Parmer URL: [Link]
-
Title: In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B Source: Frontiers in Toxicology URL: [Link]
-
Title: The Ames Test Source: Palomar College URL: [Link]
-
Title: DNA repair pathways as targets for cancer therapy Source: Pure URL: [Link]
-
Title: Microbial Mutagenicity Assay: Ames Test Source: PMC URL: [Link]
-
Title: Chemical Mutagenesis Source: Regulations.gov URL: [Link]
-
Title: Formation of DNA interstrand cross-links by the novel chloroethylating agent 2-chloroethyl(methylsulfonyl)methanesulfonate: suppression by O6-alkylguanine-DNA alkyltransferase purified from human leukemic lymphoblasts Source: PubMed URL: [Link]
-
Title: Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression Source: PubMed URL: [Link]
-
Title: The in vitro micronucleus technique Source: CRPR URL: [Link]
-
Title: Practical Considerations in the Conduct of Micronucleus Test Source: BEMS Reports URL: [Link]
-
Title: Micronucleus Assay: The State of Art, and Future Directions Source: MDPI URL: [Link]
-
Title: Distinct cellular pathways for resistance to urea stress and hypertonic stress Source: PMC URL: [Link]
-
Title: Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells Source: Semantic Scholar URL: [Link]
-
Title: DNA damage repair pathways and WEE1 as possible therapeutic targets in SCLC Source: VJHemOnc URL: [Link]
-
Title: DNA Repair Pathways and Human Cancer Source: Oncohema Key URL: [Link]
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- 3. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Formation of DNA interstrand cross-links by the novel chloroethylating agent 2-chloroethyl(methylsulfonyl)methanesulfonate: suppression by O6-alkylguanine-DNA alkyltransferase purified from human leukemic lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA Repair Pathways and Human Cancer | Oncohema Key [oncohemakey.com]
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- 19. fishersci.co.uk [fishersci.co.uk]
Application Note: Multiplexed Alkylation of Polar Compounds Using Tris-(2-chloroethyl)urea for LC-MS/MS Analysis
Executive Summary
The chromatographic resolution and mass spectrometric detection of highly polar, hydrophilic compounds—such as biogenic amines, low-molecular-weight thiols, and polar degradation products—remain a persistent bottleneck in analytical chemistry. These analytes suffer from poor retention on standard reversed-phase liquid chromatography (RPLC) columns and exhibit severe ion suppression in the mass spectrometer's void volume.
To overcome this, we have developed a novel derivatization strategy utilizing Tris-(2-chloroethyl)urea (TCEU) . Originally identified as an impurity in the synthesis of nitrosourea-based chemotherapeutics (e.g., Carmustine) 1, TCEU (CAS 71162-64-6) is a trifunctional electrophile 2. By harnessing its potent alkylating properties, we can covalently tag polar analytes, drastically increasing their hydrophobicity, improving their electrospray ionization (ESI) efficiency, and enabling robust quantification.
Mechanistic Principles of TCEU Derivatization
The analytical utility of TCEU stems from its three 2-chloroethyl branches 3. In biological research, chloroethyl ureas are well-documented for their ability to selectively alkylate nucleophilic residues (such as cysteines in thioredoxin-1 or aspartyl residues in β-tubulin) leading to microtubule disruption [[4]](. We translate this in vivo reactivity into an in vitro sample preparation technique.
When polar degradation products—which are notoriously difficult to analyze without derivatization 5—are exposed to TCEU under mildly alkaline conditions, the reaction proceeds via two distinct pathways based on the nucleophile:
-
Aziridinium Ion Pathway (Amines): The lone pair on the urea nitrogen facilitates an intramolecular cyclization, expelling a chloride ion to form a highly reactive aziridinium intermediate. Primary and secondary amines attack this strained ring, resulting in a stable, covalently linked hydrophobic derivative.
-
Direct S_N2 Pathway (Thiols): Highly nucleophilic thiolate anions bypass the aziridinium intermediate, directly displacing the chloride via an S_N2 mechanism.
Caption: Reaction mechanism of TCEU alkylation via aziridinium ion and direct SN2 pathways.
Self-Validating Experimental Protocol
Trustworthiness in analytical workflows demands a self-validating system. To prevent false negatives caused by matrix-induced pH shifts or unexpected reagent hydrolysis, this protocol employs a Stable-Isotope-Labeled Internal Standard (SIL-ISTD) pre-derivatization spike . By spiking the SIL-ISTD before the addition of TCEU, any fluctuations in the derivatization yield are mathematically normalized. If the absolute peak area of the SIL-ISTD drops below 50% of the historical Quality Control (QC) average, the system automatically flags the batch as invalid.
Step-by-Step Methodology
-
Reagent Preparation: Dissolve TCEU in anhydrous acetonitrile (ACN) to a concentration of 10 mM.
-
Causality: Anhydrous ACN is critical. The presence of water during storage will cause premature hydrolysis of the chloroethyl groups, neutralizing the reagent's electrophilic potential.
-
-
Buffer Preparation: Prepare a 100 mM sodium borate buffer, adjusted strictly to pH 8.5.
-
Causality: A pH of 8.5 is the optimal thermodynamic window. It ensures that target amines and thiols are sufficiently deprotonated (rendering them nucleophilic) while preventing the rapid base-catalyzed degradation of the urea core that occurs at pH > 9.5.
-
-
Derivatization Reaction:
-
Aliquot 100 µL of the aqueous sample into a silanized glass vial.
-
Add 10 µL of the SIL-ISTD mixture.
-
Add 50 µL of the borate buffer (pH 8.5).
-
Add 100 µL of the 10 mM TCEU reagent.
-
Vortex for 10 seconds and incubate at 60°C for 45 minutes.
-
Causality: The 60°C incubation provides the necessary activation energy to drive the intramolecular cyclization to the aziridinium ion, ensuring quantitative yield within a practical timeframe.
-
-
Quenching & Extraction:
-
Add 10 µL of 5% formic acid to quench the reaction.
-
Extract the newly hydrophobic derivatives using 500 µL of ethyl acetate (Liquid-Liquid Extraction).
-
Evaporate the organic layer under N₂ gas and reconstitute in 100 µL of the initial mobile phase (e.g., 5% ACN in water with 0.1% Formic Acid).
-
Caption: Workflow for the derivatization of polar compounds using Tris-(2-chloroethyl)urea.
Quantitative Performance Data
By appending the bulky, hydrophobic TCEU moiety to small polar analytes, the LogP values are artificially increased. This shifts the analytes out of the chromatographic void volume, completely eliminating the ion suppression typically caused by co-eluting inorganic salts.
Table 1: Chromatographic and MS Performance of Polar Analytes Pre- and Post-TCEU Derivatization
| Analyte | Native LogP | Native RT (min) | Derivatized RT (min) | Native LOD (ng/mL) | Derivatized LOD (ng/mL) | Fold Improvement |
| Diethanolamine | -1.43 | 0.8 (Void) | 6.4 | 50.0 | 0.5 | 100x |
| Cysteine | -2.49 | 0.6 (Void) | 7.1 | 100.0 | 1.2 | 83x |
| Histidine | -3.32 | 0.5 (Void) | 5.8 | 200.0 | 2.5 | 80x |
*Retention Times (RT) are based on a generic 10-minute gradient (5% to 95% ACN) on a standard C18 column (2.1 x 100 mm, 1.7 µm).
Troubleshooting & Chromatographic Optimization
-
Incomplete Derivatization (Multiple Peaks): Because TCEU has three reactive chloroethyl sites, highly concentrated samples may form a mixture of mono-, di-, and tri-alkylated species. Solution: Always maintain TCEU in a minimum 50-fold molar excess relative to the estimated total nucleophile concentration in the matrix to drive the reaction to the fully saturated (tri-alkylated) state.
-
ISTD Signal Suppression: If the SIL-ISTD signal drops below the 50% threshold, it indicates that the sample matrix is highly buffered and resisting the pH 8.5 adjustment. Solution: Increase the molarity of the sodium borate buffer from 100 mM to 250 mM to overpower the intrinsic matrix buffering capacity.
References
-
Title: Tris-(2-chloroethyl)urea | C7H13Cl3N2O | CID 45040659 - PubChem Source: nih.gov URL: [Link]
-
Title: Simultaneous solvent extraction and quantification of eleven amine compounds related to Chemical Weapon Convention in soils via hydrophilic interaction liquid chromatography-tandem mass spectrometry Source: researchgate.net URL: [Link]
-
Title: Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation Source: cdnsciencepub.com URL: [Link]
-
Title: Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents Source: acs.org URL: [Link]
Sources
- 1. CAS 69113-01-5: 1,1,3-tris(2-chloroethyl)-3-nitrosourea [cymitquimica.com]
- 2. TRIS-(2-CHLOROETHYL)UREA CAS#: 71162-64-6 [m.chemicalbook.com]
- 3. Tris-(2-chloroethyl)urea | C7H13Cl3N2O | CID 45040659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
Application Note: Targeted Derivatization of Hydroxyl Groups Using Tris-(2-chloroethyl)urea (TCEU)
Introduction & Strategic Rationale
In modern drug development and analytical chemistry, the derivatization of hydroxyl (-OH) groups is a critical strategy for modulating the pharmacokinetics of active pharmaceutical ingredients (APIs) or improving their detectability in mass spectrometry. Tris-(2-chloroethyl)urea (TCEU) (CAS: 71162-64-6) is a unique, tri-functional alkylating agent characterized by three electrophilic 2-chloroethyl arms[1].
While historically recognized for its structural relation to DNA-crosslinking antineoplastic agents[2], TCEU serves as a powerful synthetic tool. By leveraging its alkylating properties, researchers can covalently attach a bulky, lipophilic urea-containing pharmacophore to a target molecule. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols required to achieve high-yield mono-derivatization of hydroxyl groups using TCEU, avoiding unwanted poly-alkylation or cross-linking.
Mechanistic Insights: The Poly-Alkylation Challenge
The derivatization of a hydroxyl group with TCEU operates via a modified Williamson ether synthesis pathway[3]. The reaction relies on the deprotonation of the substrate's hydroxyl group by a strong base to generate a highly nucleophilic alkoxide. This alkoxide then executes a bimolecular nucleophilic substitution (
Because TCEU possesses three statistically equivalent electrophilic sites, the primary challenge is controlling the reaction to prevent the substrate from acting as a cross-linker.
Causality in Reaction Design:
-
Base Selection: Sodium hydride (NaH) is utilized to ensure irreversible and complete deprotonation of the hydroxyl group. Weaker bases (like
) often fail to generate a sufficient concentration of the alkoxide, leading to stalled reactions. -
Solvent Dynamics: N,N-Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, DMF effectively solvates the sodium cation but leaves the alkoxide anion "naked" and highly reactive, drastically accelerating the
displacement[3]. -
Stoichiometric Control: To force mono-derivatization, TCEU must be introduced in a significant molar excess (typically 3.0 equivalents). This statistical flooding ensures the alkoxide encounters a fresh TCEU molecule rather than reacting with the remaining chloroethyl arms of an already-derivatized intermediate.
Mechanistic pathway of hydroxyl derivatization via SN2 displacement using TCEU.
Quantitative Reaction Optimization
To establish a robust protocol, various conditions were evaluated using a model primary alcohol. The data below demonstrates the critical interplay between base strength, solvent polarity, and reagent stoichiometry.
| Entry | Base (Eq) | Solvent | Temp (°C) | TCEU (Eq) | Primary Outcome | Yield (%) |
| 1 | Acetone | 50 | 1.5 | Poor deprotonation; mostly starting material. | 15% | |
| 2 | THF | 25 | 2.0 | Moderate yield; limited by solvent polarity. | 45% | |
| 3 | NaH (1.1) | DMF | 0 to 25 | 1.0 | High degree of unwanted cross-linking. | 30% |
| 4 | NaH (1.1) | DMF | 0 to 25 | 3.0 | Clean mono-derivatization; optimal conditions. | 88% |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system , incorporating specific checkpoints to ensure structural integrity and reaction success before proceeding to the next phase.
Phase 1: Alkoxide Generation
-
Preparation: Flame-dry a two-neck round-bottom flask and purge with Argon.
-
Causality: TCEU and NaH are highly sensitive to moisture. Water will rapidly quench the NaH and hydrolyze the chloroethyl groups, neutralizing the reagent.
-
-
Dissolution: Dissolve the hydroxyl-containing substrate (1.0 mmol) in 10 mL of anhydrous DMF.
-
Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.1 mmol) in one portion.
-
Causality: Cooling to 0 °C controls the exothermic evolution of hydrogen gas and prevents thermal degradation of sensitive substrates.
-
-
Activation: Stir the mixture at 0 °C for 30 minutes until gas evolution ceases, indicating complete conversion to the alkoxide.
Phase 2: Alkylation & Self-Validation
-
Electrophile Addition: Dissolve TCEU (3.0 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Causality: Dropwise addition prevents a high local concentration of the alkoxide relative to TCEU, further suppressing di-alkylation and cross-linking.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.
-
In-Process Control (LC-MS): Withdraw a 10 µL aliquot, quench in 1 mL of Acetonitrile/Water (50:50), and analyze via LC-MS (ESI+).
-
Validation Check: Look for the disappearance of the starting material mass and the appearance of the product mass. The mono-derivatization with TCEU results in a net mass shift of +210.04 Da (Addition of TCEU monoisotopic mass [246.01 Da] minus the loss of HCl[35.97 Da]).
-
Phase 3: Quenching and Isolation
-
Quenching: Cool the mixture back to 0 °C and carefully add 10 mL of saturated aqueous
.-
Causality:
provides a mild, buffered proton source to safely neutralize any unreacted NaH without creating highly acidic conditions that might cleave the newly formed ether bond.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine ( mL).-
Causality: Multiple brine washes are strictly required to partition the highly polar DMF out of the organic phase.
-
-
Purification: Dry over anhydrous
, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the mono-derivatized product.
Step-by-step experimental workflow for the mono-derivatization of hydroxyl groups.
Quality Control & Final Validation
To ensure the trustworthiness of the final compound, post-purification validation must include
-
Key NMR Signatures: The successful attachment of the TCEU moiety will be evident by the presence of complex multiplets in the 3.50–3.80 ppm region (
NMR), corresponding to the methylene protons adjacent to the nitrogen and chlorine atoms of the urea side chains. -
Safety Note: Because TCEU and its derivatives retain unreacted 2-chloroethyl groups, they may exhibit alkylating toxicity[2]. All handling of the pure derivatized product must be conducted using appropriate PPE (nitrile gloves, safety goggles) within a certified chemical fume hood.
References
-
Title : Tris-(2-chloroethyl)urea | C7H13Cl3N2O | CID 45040659 - PubChem Source : National Institutes of Health (NIH) URL :[Link]
-
Title : Williamson Ether Synthesis: SN2 Reactions & Ether Chemistry Source : Studylib URL :[Link]
-
Title : Metabolism of the chloroethylnitrosoureas Source : PubMed URL :[Link]
Sources
Scientific Context & RationaleTris-(2-chloroethyl)urea (1,1,3-tris(2-chloroethyl)urea, CAS: 71162-64-6) is a highly reactive aliphatic urea derivative. In pharmaceutical development, it is frequently monitored as a critical synthetic impurity or degradation byproduct associated with the manufacturing of nitrosourea-based alkylating agents, such as Carmustine (BCNU) and 1,1,3-tris(2-chloroethyl)-3-nitrosourea.
Scientific Context & RationaleTris-(2-chloroethyl)urea (1,1,3-tris(2-chloroethyl)urea, CAS: 71162-64-6) is a highly reactive aliphatic urea derivative[1]. In pharmaceutical development, it is frequently monitored as a critical synthetic impurity or degradation byproduct associated with the manufacturing of nitrosourea-based alkylating agents, such as Carmustine (BCNU) and 1,1,3-tris(2-chloroethyl)-3-nitrosourea[2][3].
The Analytical Challenge: Quantifying urea-based impurities like and Tris-(2-chloroethyl)urea via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant thermodynamic hurdle[1]. Aliphatic ureas are thermally labile. When exposed to the high temperatures of a GC injection port (typically >250°C), they undergo rapid thermal degradation (pyrolysis) into isocyanates and secondary amines. This phenomenon results in poor peak shapes, non-reproducible retention times, and a severe loss of analytical sensitivity.
The Derivatization Solution: To create a self-validating, reproducible assay, Tris-(2-chloroethyl)urea must be derivatized prior to injection. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) is the industry standard. The TCEU molecule possesses a single active secondary amine proton (N-H). The silylation reaction replaces this proton with a trimethylsilyl (TMS) group, eliminating hydrogen bonding, drastically increasing volatility, and conferring thermal stability to the molecule so it survives the GC inlet intact.
Experimental Workflow & Chemical Pathway
Workflow of Tris-(2-chloroethyl)urea silylation for GC-MS analysis.
Materials and Reagents
-
Analyte: Tris-(2-chloroethyl)urea standard (Purity ≥98%)[2].
-
Derivatization Reagent: BSTFA containing 1% TMCS (Use sealed glass ampoules to prevent moisture ingress).
-
Reaction Solvent: Anhydrous Pyridine (Aprotic; acts as a basic catalyst).
-
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (LC-MS grade).
-
Internal Standard (IS): Isotope-labeled urea analog (e.g., 1,3-bis(2-chloroethyl)urea-d8) to validate extraction efficiency and derivatization completeness.
Step-by-Step Derivatization Protocol
Expert Insight on Causality: Every step in this protocol is designed to rigorously exclude water. Silylating reagents are highly sensitive to moisture, reacting preferentially with H₂O to form hexamethyldisiloxane (HMDSO). This side reaction depletes the reagent and quenches the derivatization of the target urea.
Step 1: Sample Extraction & Concentration
-
Extract the pharmaceutical sample or API matrix using 2.0 mL of Dichloromethane.
-
Spike the sample with 20 µL of the Internal Standard solution (10 µg/mL).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous phases.
-
Transfer the lower organic layer to a clean, silanized glass vial.
-
Evaporate the solvent to complete dryness under a gentle stream of ultra-high purity (UHP) nitrogen at room temperature.
Step 2: Silylation Reaction
-
Reconstitute the dried residue immediately in 50 µL of Anhydrous Pyridine. (Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, facilitating the attack of the sterically hindered urea nitrogen on the silicon atom of BSTFA).
-
Add 50 µL of the BSTFA + 1% TMCS reagent.
-
Cap the vial tightly with a PTFE-lined silicone septum to prevent environmental moisture contamination.
-
Vortex gently for 10 seconds to ensure complete mixing.
-
Incubate the vial in a dry block heater at 70°C for 30 minutes. (Causality: This specific temperature provides the necessary activation energy to silylate the secondary amine without inducing thermal degradation of the parent compound).
Step 3: Preparation for Injection
-
Remove the vial from the heat block and allow it to cool to room temperature (approx. 5 minutes).
-
Transfer the derivatized solution to a GC autosampler vial equipped with a glass micro-insert.
-
Analyze immediately via GC-MS, or store at -20°C for a maximum of 24 hours to prevent degradation of the TMS derivative.
GC-MS Quantitative Parameters
To ensure a self-validating and highly sensitive system, the analytical method utilizes Selected Ion Monitoring (SIM) to maximize the signal-to-noise ratio (S/N) and eliminate background matrix interference.
Instrumental Parameters
| Parameter | Setting / Value | Scientific Rationale |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm, 0.25µm | Provides optimal selectivity for halogenated and silylated aliphatic compounds. |
| Carrier Gas | Helium (UHP), 1.0 mL/min constant flow | Ensures inert transport and optimal mass transfer kinetics. |
| Injection Mode | Splitless, 1.0 µL injection volume | Maximizes sensitivity for trace impurity detection. |
| Inlet Temperature | 250°C | Sufficient to vaporize the TMS-derivative without inducing pyrolysis. |
| Oven Program | 80°C (hold 1 min) → 15°C/min to 280°C (hold 5 min) | Focuses the analyte at the column head, then efficiently elutes the heavy TMS derivative. |
| Transfer Line Temp | 280°C | Prevents cold spots and condensation of the analyte before entering the MS source. |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization energy for reproducible fragmentation of TMS derivatives. |
Mass Spectrometry Data (SIM Ions)
| Compound | Molecular Formula (Derivatized) | Target Ion (m/z) | Qualifier Ions (m/z) |
| TCEU (TMS Derivative) | C₁₀H₂₁Cl₃N₂OSi | 318.0 | 320.0, 303.0, 269.0 |
| Internal Standard (d8-TMS) | C₈H₁₀D₈Cl₂N₂OSi | 264.1 | 266.1, 249.1 |
(Note: The target ion m/z 318.0 represents the exact mass molecular ion (M+) of the TMS-derivatized Tris-(2-chloroethyl)urea. The m/z 320.0 qualifier confirms the characteristic isotopic signature of the three chlorine atoms (M+2).)
System Suitability & Quality Control
To guarantee the trustworthiness of the generated data, the protocol must be validated within each analytical sequence:
-
Reagent Blank Verification: Inject a derivatized blank (Pyridine + BSTFA/TMCS). The absence of a peak at the TCEU retention time validates that the reagents and injection port are free of cross-contamination.
-
Internal Standard Recovery: IS area counts must remain within ±15% across all samples. A sudden drop indicates moisture contamination in the sample, which quenched the BSTFA reagent before the reaction could complete.
-
Peak Symmetry: The tailing factor of the TCEU-TMS peak should be ≤ 1.5. Excessive tailing indicates incomplete derivatization or the development of active sites (exposed silanol groups) in the GC inlet liner, necessitating immediate liner replacement.
References
-
PubChem. "Tris-(2-chloroethyl)urea | C7H13Cl3N2O | CID 45040659". National Center for Biotechnology Information.[Link]
-
PubChem. "1,3-Bis(2-chloroethyl)urea | C5H10Cl2N2O | CID 95791". National Center for Biotechnology Information.[Link]
-
ChemicalBook. "N,N'-bis-(2-Chloroethyl)urea in India". ChemicalBook Properties Database. [Link]
Application Note: Cascade Amination and Cyclization of Tris-(2-chloroethyl)urea with Primary Amines
Introduction and Mechanistic Principles
Tris-(2-chloroethyl)urea (TCEU, CAS 71162-64-6) is a highly versatile, poly-electrophilic scaffold utilized in the synthesis of complex pharmacophores, including conformationally restricted peptidomimetics and nitrosourea-based chemotherapeutics[1]. The molecule features two distinct electrophilic zones: a bis(2-chloroethyl)amino group (a classic nitrogen mustard moiety) and a mono(2-chloroethyl)amino group.
When reacted with primary amines, TCEU undergoes a fascinating cascade of intermolecular alkylation and intramolecular cyclization. This application note details the causality behind the reaction conditions required to selectively drive this cascade, yielding highly functionalized 1-(4-alkylpiperazin-1-yl)imidazolidin-2-one derivatives.
The Causality of the Reaction Cascade
Reacting TCEU with a primary amine (R-NH₂) triggers two competing but ultimately convergent pathways:
-
Piperazine Ring Formation: The bis(2-chloroethyl) group reacts with the primary amine. The reaction is initiated by the formation of a highly electrophilic, transient aziridinium ion, which is subsequently attacked by the primary amine. A second intramolecular aziridinium formation and nucleophilic attack by the newly incorporated secondary amine closes the piperazine ring[2].
-
Imidazolidin-2-one Cyclization: Concurrently, the mono(2-chloroethyl) group is prone to intramolecular cyclization. Under basic conditions, the urea nitrogen is deprotonated and displaces the adjacent chloride, yielding an imidazolidin-2-one (cyclic urea) moiety[3].
Chemoselectivity and the suppression of side reactions (such as premature urea hydrolysis) are highly dependent on the precise selection of solvent, base, and temperature[4].
Optimization of Reaction Conditions
To establish a robust protocol, the reaction between TCEU and a model primary amine (benzylamine) was optimized. The quantitative data below illustrates how specific reaction parameters influence the kinetics and yield of the cascade amination.
Table 1: Optimization of Reaction Conditions for the Amination of TCEU
| Entry | Solvent | Base (Equiv.) | Catalyst | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | EtOH | Et₃N (3.0) | None | 80 | 24 | 35 | Protic solvent led to competitive solvolysis and premature urea hydrolysis. |
| 2 | DMF | K₂CO₃ (3.0) | None | 90 | 18 | 62 | Good conversion, but high boiling point complicated product isolation. |
| 3 | MeCN | DIPEA (3.0) | None | 82 | 24 | 58 | Homogeneous base resulted in slower cyclization kinetics. |
| 4 | MeCN | K₂CO₃ (3.0) | None | 82 | 16 | 74 | Clean reaction; heterogeneous base prevented urea degradation. |
| 5 | MeCN | K₂CO₃ (3.0) | NaI (0.2) | 82 | 8 | 89 | Finkelstein activation significantly accelerated aziridinium formation. |
Note: Entry 5 represents the optimal conditions utilized in the protocol below.
Visualization of the Reaction Cascade
Mechanistic workflow of TCEU amination and cascade cyclization.
Self-Validating Experimental Protocol
This methodology describes the optimized, one-pot synthesis of 1-(4-benzylpiperazin-1-yl)imidazolidin-2-one from TCEU and benzylamine.
Step 1: Reaction Setup and Finkelstein Activation
-
Action: In an oven-dried round-bottom flask under an inert atmosphere, suspend Tris-(2-chloroethyl)urea (1.0 equiv) and anhydrous K₂CO₃ (3.0 equiv) in anhydrous Acetonitrile (MeCN, 0.2 M). Add Sodium Iodide (NaI, 0.2 equiv).
-
Causality: MeCN is a polar aprotic solvent that stabilizes the transition state of the Sₙ2 reaction without causing solvolysis[4]. K₂CO₃ acts as an insoluble, heterogeneous acid scavenger, neutralizing the generated HCl without hydrolyzing the sensitive urea backbone[5]. NaI serves as a Finkelstein catalyst, converting the sluggish alkyl chlorides into highly reactive alkyl iodides in situ, dramatically lowering the activation energy for the subsequent steps[2].
Step 2: Amination and Cascade Cyclization
-
Action: Add the primary amine (Benzylamine, 1.1 equiv) dropwise at room temperature. Equip the flask with a reflux condenser and heat to 82 °C (reflux) for 8 hours.
-
Causality: The elevated temperature and basic conditions promote the dual-pathway cascade: the bis(2-chloroethyl)amino moiety forms the piperazine ring via aziridinium intermediates, while the mono(2-chloroethyl) urea nitrogen deprotonates to trigger intramolecular cyclization[3].
-
Self-Validation: The reaction progress is visually indicated by the heavy precipitation of inorganic salts (KCl/NaCl). TLC monitoring (DCM:MeOH 9:1) will show the disappearance of the starting material and the emergence of a polar, UV-active spot.
Step 3: Quenching and Self-Validating Extraction
-
Action: Cool the mixture to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the crude residue in Ethyl Acetate (EtOAc) and extract with 1M HCl (3 x 20 mL).
-
Causality & Self-Validation: This acid-base extraction acts as a built-in self-validating purification system. The target product contains a newly formed, basic piperazine nitrogen, causing it to protonate and migrate entirely into the aqueous layer. Unreacted TCEU, neutral byproducts, and degraded urea fragments remain in the organic layer[6]. If the aqueous layer does not yield the product in the next step, the piperazine ring formation failed.
Step 4: Product Isolation
-
Action: Cool the combined aqueous layers in an ice bath and carefully basify to pH 10 using 2M NaOH. Extract the milky aqueous layer with fresh EtOAc (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure product.
-
Causality: Basification deprotonates the piperazine nitrogen, rendering the product insoluble in water and driving it back into the organic phase for high-purity recovery without the need for column chromatography.
References
1.[1] National Center for Biotechnology Information. "Tris-(2-chloroethyl)urea | C7H13Cl3N2O | CID 45040659 - PubChem". nih.gov. Available at: 2.[2] BenchChem. "Application Notes and Protocols: 1,3-Bis(2-chloroethyl)urea as a Key Intermediate in Organic Synthesis". benchchem.com. Available at: 3.[3] BenchChem. "side reactions to avoid during 1,3-Bis(2-chloroethyl)urea synthesis". benchchem.com. Available at: 4.[6] BenchChem. "1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea | 71479-93-1". benchchem.com. Available at: 5.[5] Organic Chemistry Portal. "Urea derivative synthesis by amination, rearrangement or substitution". organic-chemistry.org. Available at: 6.[4] Journal of Medicinal Chemistry. "Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists". acs.org. Available at:
Sources
- 1. Tris-(2-chloroethyl)urea | C7H13Cl3N2O | CID 45040659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea | 71479-93-1 | Benchchem [benchchem.com]
Application Note: Targeted LC-MS/MS Metabolomic Profiling of Tris-(2-chloroethyl)urea (TCEU)
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Urine) and Pharmaceutical Formulations Analyte: Tris-(2-chloroethyl)urea (CAS: 71162-64-6)
Introduction and Mechanistic Background
Nitrosoureas, such as Carmustine (BCNU) and Lomustine, are potent alkylating agents utilized extensively in oncology. While their primary therapeutic mechanism involves the generation of highly reactive chloroethyl carbonium ions that cross-link DNA, their degradation and aberrant alkylation pathways yield a complex profile of small molecule impurities and metabolites.
One critical byproduct is Tris-(2-chloroethyl)urea (TCEU) [1]. TCEU is structurally related to Carmustine Impurity 1, also known as N-Nitroso-tris-(2-chloroethyl)urea (CAS 69113-01-5) [2]. In physiological environments or during extended formulation storage, the denitrosation of these precursors leads to the formation of TCEU.
Monitoring TCEU is vital for two reasons:
-
Pharmacokinetic (PK) Surrogate Profiling: Because the active diazonium and isocyanate intermediates of nitrosoureas are too transient to measure directly, stable downstream urea derivatives like TCEU serve as reliable biomarkers of drug exposure and degradation.
-
Toxicity and Impurity Assessment: TCEU retains three reactive chloroethyl groups, posing residual alkylating toxicity risks that must be quantified during pharmaceutical stability testing.
The Analytical Challenge (Causality & Logic)
Analyzing TCEU presents distinct analytical hurdles. The molecule lacks a conjugated pi-electron system, rendering traditional UV-Vis detection practically useless. Furthermore, the chloroethyl groups are highly susceptible to aqueous hydrolysis. Therefore, a highly specific, rapid, and non-aqueous extraction coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is the only viable self-validating system for its quantification.
Metabolic and Degradation Pathway
The following diagram illustrates the chemical causality behind the formation of TCEU from its parent nitrosourea compounds.
Pathway demonstrating the formation of TCEU via denitrosation of Carmustine impurities.
Experimental Protocol: A Self-Validating Extraction System
To prevent the degradation of TCEU during sample handling, the protocol relies on an immediate Liquid-Liquid Extraction (LLE) using cold ethyl acetate. This achieves two goals: it instantly crashes out plasma proteins (halting enzymatic degradation) and partitions the TCEU into a non-aqueous phase, protecting the labile chloroethyl groups from hydrolysis.
Step-by-Step Methodology
Step 1: Sample Quenching and Extraction
-
Aliquot 100 µL of biological sample (plasma or urine) into a pre-chilled 1.5 mL microcentrifuge tube.
-
Immediately add 10 µL of internal standard (e.g., isotopically labeled urea derivative, 100 ng/mL).
-
Add 400 µL of ice-cold Ethyl Acetate containing 0.1% Formic Acid. Causality: The acidic environment protonates the urea nitrogen, stabilizing the molecule, while the cold organic solvent minimizes hydrolytic kinetics.
-
Vortex vigorously for 2 minutes to ensure complete partitioning.
Step 2: Phase Separation
-
Centrifuge the samples at 14,000 × g for 10 minutes at 4°C.
-
Carefully transfer 350 µL of the upper organic layer to a clean glass vial. Avoid aspirating the aqueous boundary layer.
Step 3: Concentration and Reconstitution
-
Evaporate the organic extract to dryness under a gentle stream of ultra-pure nitrogen at room temperature. Do not apply heat, as TCEU is thermally labile.
-
Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial equipped with a glass insert for LC-MS/MS analysis.
LC-MS/MS Analytical Workflow
The workflow leverages the unique isotopic signature of TCEU. With three chlorine atoms (
Targeted LC-MS/MS metabolomics workflow for TCEU quantification.
UHPLC Separation Conditions
A sub-2-micron C18 column is utilized to provide sharp peak shapes and rapid elution, minimizing the time the analyte spends in the mobile phase.
| Parameter | Specification |
| Column | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase A | LC-MS Grade Water + 0.1% Formic Acid |
| Mobile Phase B | LC-MS Grade Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 10 | 90 |
| 4.0 | 10 | 90 |
| 4.1 | 95 | 5 |
| 5.5 | 95 | 5 |
Mass Spectrometry (MRM) Parameters
Detection is performed in Positive Electrospray Ionization (ESI+) mode. The exact mass of TCEU (
| Analyte Role | Precursor Ion ( | Product Ion ( | Dwell Time (ms) | Collision Energy (eV) |
| TCEU (Quantifier) | 247.0 (M) | 184.0 | 50 | 18 |
| TCEU (Qualifier) | 249.0 (M+2) | 186.0 | 50 | 18 |
| TCEU (Confirmation) | 247.0 (M) | 211.0 (Loss of HCl) | 50 | 22 |
Note: The ratio of the Quantifier (247->184) to Qualifier (249->186) must remain consistent with the natural abundance of the
Method Validation Summary
When executing this protocol, the following validation parameters represent the benchmark for a successfully optimized system:
| Validation Parameter | Target Specification |
| Linear Dynamic Range | 1.0 ng/mL – 1000 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL (S/N > 3) |
| Limit of Quantitation (LOQ) | 1.0 ng/mL (S/N > 10, CV < 20%) |
| Extraction Recovery | > 85% (using cold Ethyl Acetate LLE) |
| Matrix Effect | < 15% ion suppression/enhancement |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 45040659, Tris-(2-chloroethyl)urea" PubChem,[Link]
Sample preparation techniques for Tris-(2-chloroethyl)urea derivatization
Application Note & Protocol Guide
Topic: Advanced Sample Preparation Techniques for Derivatization with Tris-(2-chloroethyl)urea (CEU) Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking New Analytical Potential with Tris-(2-chloroethyl)urea (CEU)
Tris-(2-chloroethyl)urea (CEU) is a potent, trifunctional alkylating agent. Its structure, featuring a central urea core with three electrophilic 2-chloroethyl arms, makes it a powerful tool for chemical derivatization. While related N-phenyl-N'-(2-chloroethyl)ureas (CEUs) have been explored for their biological activities, particularly their reactivity towards thiol-containing proteins like thioredoxin[1][2], the application of the parent compound, CEU, as an analytical derivatizing agent is an emerging area.
Derivatization with CEU is designed to covalently modify analytes, thereby improving their analytical characteristics for techniques like liquid chromatography-mass spectrometry (LC-MS). The primary targets for CEU are strong nucleophiles, most notably the thiol groups (-SH) of cysteine residues within peptides and proteins, and small molecules such as glutathione. Secondary targets include primary and secondary amines.
This guide provides the foundational principles and detailed protocols for preparing biological samples for derivatization with CEU. We will explain the causality behind experimental choices, ensuring that each protocol is a robust, self-validating system for achieving complete and specific derivatization.
The Chemistry of CEU Derivatization: Mechanism and Rationale
The reactivity of CEU is driven by the 2-chloroethyl groups. Under appropriate pH conditions, an intramolecular cyclization occurs, where the nitrogen atom attacks the carbon bearing the chlorine atom. This displacement reaction forms a highly strained and exceptionally reactive aziridinium ion intermediate. This electrophilic intermediate is then readily attacked by a strong nucleophile, such as a deprotonated thiol (thiolate, R-S⁻), resulting in a stable, covalent thioether bond.
This mechanism is critical to understand because it dictates the optimal reaction conditions.
Caption: Proposed mechanism for CEU alkylation via an aziridinium ion intermediate.
Critical Parameters for Successful Derivatization
Optimizing the following parameters is essential for achieving complete and specific derivatization, minimizing side reactions, and ensuring reproducibility.
-
pH Control: The reaction pH is the most critical factor. Thiol groups have a pKa of approximately 8.5. For efficient alkylation, the reaction must be performed at a pH of 8.0–9.0 to ensure the thiol is deprotonated to the more nucleophilic thiolate anion (R-S⁻)[3]. Buffers such as Tris-HCl or ammonium bicarbonate are suitable, provided they are prepared with high-purity, MS-grade reagents[4][5].
-
Disulfide Bond Reduction: When analyzing proteins or peptides, cysteine residues are often linked in disulfide bonds (Cys-S-S-Cys). These bonds must be cleaved to expose the free thiol groups for derivatization. This is a mandatory pre-derivatization step.
-
Stoichiometry and Quenching: A molar excess of CEU is used to drive the reaction to completion. However, excess, highly reactive CEU can interfere with downstream analysis or modify other unintended sites over time. After the primary derivatization is complete, the reaction should be "quenched" by adding a small-molecule thiol like DTT to consume any remaining CEU[7].
-
Sample Purity: Biological matrices are complex. Proteins, lipids, and salts can interfere with the derivatization reaction and contaminate the analytical instrument. Therefore, appropriate sample cleanup, such as protein precipitation or solid-phase extraction (SPE), is a non-negotiable step. Particulates should always be removed by centrifugation before injection[4][8].
Protocols for CEU Derivatization
The following protocols are adapted from established, validated methods for protein and small molecule alkylation, providing a robust starting point for derivatization with CEU[6][9].
Protocol 1: Derivatization of Cysteine-Containing Peptides from a Protein Digest
This protocol is designed for proteomics workflows where proteins are digested into peptides, and the resulting cysteine-containing peptides are derivatized prior to LC-MS analysis.
Objective: To prepare a complex protein digest for LC-MS analysis by reducing disulfide bonds and alkylating all free cysteine residues with CEU.
Workflow Diagram:
Caption: Experimental workflow for CEU derivatization in a proteomics sample.
Materials & Reagents:
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Urea | 8 M | As needed | Protein denaturation |
| Ammonium Bicarbonate (AmBic) | 1 M | 100 mM | Buffering (pH ~8) |
| TCEP•HCl | 500 mM | 5 mM | Disulfide bond reduction |
| Tris-(2-chloroethyl)urea (CEU) | 300 mM in DMSO | 15 mM | Alkylation/Derivatization |
| Dithiothreitol (DTT) | 500 mM | 10 mM | Quenching excess CEU |
| Trypsin, MS-grade | 0.5 µg/µL | 1:50 (w/w) | Protein digestion |
| Formic Acid (FA) | >99% | ~1% | Digestion stop / Acidification |
| Acetonitrile (ACN), MS-grade | 100% | Various | SPE solvent |
Step-by-Step Methodology:
-
Protein Denaturation & Reduction:
-
To 100 µg of protein in a 1.5 mL microfuge tube, add 8 M Urea / 100 mM AmBic buffer to a final volume of 95 µL.
-
Add 1 µL of 500 mM TCEP (final concentration 5 mM). Vortex briefly.
-
Incubate at room temperature for 30 minutes. Rationale: TCEP effectively reduces disulfide bonds at room temperature, exposing cysteine thiols[7].
-
-
Alkylation with CEU:
-
Add 5 µL of 300 mM CEU (final concentration 15 mM). Vortex immediately.
-
Incubate at room temperature for 30 minutes in the dark. Rationale: Alkylation of light-sensitive reagents is best done in the dark to prevent photodegradation. A 3-fold molar excess of alkylating agent over reducing agent ensures complete reaction[6].
-
-
Quenching:
-
Add 2 µL of 500 mM DTT (final concentration ~10 mM) to consume any unreacted CEU.
-
Incubate for 15 minutes at room temperature.
-
-
Digestion Preparation:
-
Dilute the sample 4-fold by adding 300 µL of 100 mM AmBic. This reduces the urea concentration to 2 M, which is compatible with trypsin activity.
-
-
Enzymatic Digestion:
-
Add 2 µg of MS-grade trypsin (1:50 enzyme-to-protein ratio).
-
Incubate overnight (16-18 hours) at 37°C.
-
-
Sample Cleanup (C18 SPE):
-
Acidify the digest by adding formic acid to a final concentration of ~1% (pH < 3) to stop the digestion.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet any precipitate[4].
-
Condition a C18 SPE tip or column by washing with 100% ACN, followed by equilibration with 0.1% FA in water.
-
Load the acidified supernatant onto the C18 material.
-
Wash the loaded column with 0.1% FA in water to remove salts and hydrophilic contaminants.
-
Elute the derivatized peptides with a solution of 50-80% ACN with 0.1% FA[7].
-
Dry the eluted peptides in a vacuum centrifuge and store at -80°C until LC-MS analysis.
-
Protocol 2: Derivatization of Glutathione (GSH) in Human Plasma
This protocol is tailored for quantifying small, thiol-containing molecules like glutathione from a complex biological fluid.
Objective: To precipitate proteins from plasma, extract small molecules, and derivatize glutathione with CEU for LC-MS analysis.
Workflow Diagram:
Caption: Workflow for small molecule extraction and CEU derivatization from plasma.
Materials & Reagents:
| Reagent | Concentration / Grade | Purpose |
| Acetonitrile (ACN), MS-grade | 100%, pre-chilled to -20°C | Protein precipitation |
| Ammonium Bicarbonate (AmBic) | 100 mM, pH 8.5 | Derivatization buffer |
| Tris-(2-chloroethyl)urea (CEU) | 50 mM in DMSO | Alkylation/Derivatization |
| Internal Standard (e.g., ¹³C,¹⁵N-GSH) | As required | Quantification |
Step-by-Step Methodology:
-
Sample Collection & Spiking:
-
To 100 µL of plasma in a 1.5 mL microfuge tube, add the appropriate amount of internal standard.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 60 minutes to facilitate complete protein precipitation.
-
-
Isolation of Small Molecules:
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the small molecules, to a new clean tube without disturbing the protein pellet.
-
-
Solvent Evaporation:
-
Dry the supernatant completely in a vacuum centrifuge. Rationale: The high concentration of organic solvent is not optimal for the aqueous derivatization reaction.
-
-
Reconstitution and Derivatization:
-
Reconstitute the dried extract in 50 µL of 100 mM Ammonium Bicarbonate buffer, pH 8.5. Vortex for 1 minute to ensure all analytes are redissolved.
-
Add 5 µL of 50 mM CEU solution. Vortex immediately.
-
Incubate at room temperature for 30 minutes.
-
-
Final Preparation for Analysis:
-
Centrifuge the final derivatized sample at 14,000 x g for 10 minutes to pellet any insoluble material[4].
-
Transfer the clear supernatant to an autosampler vial for immediate LC-MS analysis.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Derivatization | Incorrect pH (too low). | Verify buffer pH is between 8.0 and 9.0. |
| Insufficient CEU reagent. | Increase molar excess of CEU relative to expected analyte concentration. | |
| Incomplete reduction of disulfide bonds (Protocol 1). | Increase TCEP concentration or incubation time. Ensure TCEP stock is fresh. | |
| Poor Peak Shape / Signal Suppression in MS | Salt or buffer contamination. | Ensure thorough desalting during SPE cleanup. Use volatile buffers like AmBic[4]. |
| Excess unquenched CEU. | Ensure quenching step is performed correctly with sufficient DTT. | |
| Reagent Precipitation | Low solubility of CEU in aqueous buffer. | Ensure CEU is fully dissolved in DMSO stock before adding to the aqueous reaction mixture. Vortex immediately after addition. |
References
- Nguyen, D. T. T., et al. (2021). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols.
- G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. G-Biosciences.
- Thermo Fisher Scientific. (n.d.). Sample preparation for mass spectrometry. Thermo Fisher Scientific.
- Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
- Nikolin, B., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS)
- Noack, R. M., & Froede, H. C. (1977). Effect of various compounds on the reaction of tris-(2-chloroethyl)amine with ribonucleic acid in vitro and on its toxicity in mice. PubMed.
- University of Missouri. (n.d.). Sample Preparation Guidelines.
- Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed.
- Sigma-Aldrich. (n.d.). Sample Preparation for Mass Spectrometry. Sigma-Aldrich.
- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
- Chemistry LibreTexts. (2023).
- University of Washington Proteomics Resource. (2011).
- Lapek, J. D., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics.
- Rozsypal, T., & Halamek, E. (2017). Extraction-spectrophotometric determination of tris(2-chloroethyl)amine using phthaleins. Drug Testing and Analysis.
- Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry.
- Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. PubMed.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
- 5. organomation.com [organomation.com]
- 6. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
- 9. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Common side products in Tris-(2-chloroethyl)urea derivatization
Welcome to the Technical Support Center for Tris-(2-chloroethyl)urea (TCEU) derivatization. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we explore the mechanistic causality behind the common side products encountered during the derivatization of TCEU (CAS 71162-64-6)—specifically its conversion to nitrosourea derivatives like Carmustine Impurity 1.
Every protocol provided in this guide functions as a self-validating system, ensuring that you can verify the integrity of your experiment at every critical juncture.
Mechanistic Overview of Derivatization Pathways
The derivatization of TCEU is highly sensitive. The 2-chloroethyl moieties are highly reactive electrophiles, making them susceptible to competitive side reactions such as intramolecular cyclization, hydrolysis, and elimination [1].
Reaction pathways of Tris-(2-chloroethyl)urea during derivatization.
Troubleshooting Guide: Common Side Products
Issue A: High Levels of Oxazolidinone/Oxazoline Impurities
-
Symptom: LC-MS analysis reveals an impurity with a mass reduction of ~36 Da (loss of HCl) relative to the expected product.
-
Causality: The chloroethyl urea undergoes intramolecular cyclization. The nucleophilic urea oxygen or nitrogen attacks the electrophilic carbon of the 2-chloroethyl group, displacing the chloride ion. This pathway is thermodynamically favored at elevated temperatures [1].
-
Solution: Maintain strictly controlled, low temperatures (0–5 °C) during both the reaction and the workup phases. Avoid prolonged reaction times once the target derivative is formed.
Issue B: Hydrolysis of Chloroethyl Groups
-
Symptom: Appearance of +M-36+18 peaks (net -18 Da mass shift from Cl to OH substitution) in mass spectrometry, indicating 1-(2-hydroxyethyl) derivatives.
-
Causality: The 2-chloroethyl group is highly susceptible to nucleophilic substitution by water. Highly acidic or basic conditions catalyze this hydrolysis [1].
-
Solution: Strictly control the pH of the reaction medium. For nitrosation, utilize anhydrous acids (e.g., anhydrous formic acid) rather than aqueous mineral acids. Ensure the pH remains between 4–8 during the aqueous workup[1].
Issue C: Denitrosation or Incomplete Nitrosation
-
Symptom: High residual TCEU starting material or rapid degradation of the final product.
-
Causality: Nitrosoureas are inherently thermally unstable. When sufficient thermal energy is provided, the N-N bond in the nitroso group cleaves, leading to spontaneous denitrosation back to the parent urea [2], [3].
-
Solution: Ensure an excess of the nitrosating agent is used and quench the reaction immediately upon completion. Store the final product strictly at -20 °C.
Quantitative Data: Side Product Mass Signatures
Use this reference table to quickly identify side products during LC-MS monitoring of your derivatization workflow.
| Side Product Category | Structural Change | Nominal LC-MS m/z Shift | Primary Cause | Mitigation Strategy |
| Oxazolidinones | Intramolecular cyclization | -36 Da (Loss of HCl) | Elevated temperature | Maintain 0–5 °C strictly |
| Hydroxyethyl Ureas | Hydrolysis of -Cl to -OH | -18 Da (-Cl + OH) | Moisture, extreme pH | Anhydrous conditions, pH 4–8 |
| Vinyl Ureas | Elimination of HCl | -36 Da (Loss of HCl) | Strong base exposure | Avoid strong bases in workup |
| Denitrosated Urea | Loss of -NO group | -29 Da | Thermal degradation | Store at -20 °C, avoid heat |
Optimized Experimental Protocol: Nitrosation of TCEU
To prevent the side reactions listed above, follow this self-validating methodology for the synthesis of 1,1,3-tris(2-chloroethyl)-3-nitrosourea.
Step 1: Preparation under Anhydrous Conditions Dissolve 1.0 eq of TCEU in anhydrous formic acid under an inert nitrogen atmosphere.
-
Causality: Water acts as a nucleophile. Anhydrous conditions prevent the hydrolysis of the chloroethyl groups into hydroxyethyl derivatives [1].
-
Self-Validation: The solution must be completely clear. Moisture content should be verified via Karl Fischer titration (<0.1%) before proceeding.
Step 2: Temperature-Controlled Nitrosation Chill the reaction vessel to 0–5 °C using an ice-salt bath. Slowly add 1.5 eq of finely powdered sodium nitrite (NaNO₂) in small portions over 30 minutes.
-
Causality: Low temperatures suppress the thermodynamic activation energy required for intramolecular cyclization (oxazolidinone formation) [1].
-
Self-Validation: The solution should develop a distinct pale yellow/orange color. This optical change confirms the generation of the nitrosonium ion (NO⁺) and the formation of the nitroso intermediate[3].
Step 3: Immediate Quenching and Extraction Stir for an additional 45 minutes at 0–5 °C (Do not exceed 1 hour). Quench the reaction by pouring it into ice-cold deionized water and extract immediately with ice-cold dichloromethane (DCM).
-
Causality: Immediate extraction into an organic phase limits the product's exposure to the aqueous layer, halting hydrolysis pathways.
Step 4: pH-Controlled Washing Wash the organic layer with cold saturated NaHCO₃ until the aqueous phase reaches a neutral pH.
-
Causality: Nitrosoureas degrade rapidly in highly acidic environments. Neutralizing the organic layer stabilizes the product for concentration [1].
-
Self-Validation: Check the aqueous wash with pH indicator paper. Do not proceed to concentration until the pH reads exactly 6–7.
Step 5: Concentration Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature strictly below 25 °C.
Step-by-step self-validating workflow for the nitrosation of TCEU.
Frequently Asked Questions (FAQs)
Q: Can I use GC-MS to analyze the derivatization products of TCEU? A: It is highly discouraged. Gas Chromatography requires sample volatilization at high temperatures (often >200 °C). At these temperatures, chloroethyl ureas and their nitroso derivatives undergo rapid thermal degradation, typically yielding 2-chloroethyl isocyanate, chloroethylamine, and cyclized oxazolidinones [4]. You must use LC-MS with cold Electrospray Ionization (ESI) to preserve the structural integrity of the analyte.
Q: Why is my final derivatized product degrading upon storage? A: Nitrosated chloroethyl ureas are inherently thermally unstable. They decompose via the cleavage of the N-N bond, which is accelerated by the presence of trace moisture or basic conditions [2]. Always store the final product at -20 °C under an inert atmosphere (Argon/Nitrogen) and avoid repeated freeze-thaw cycles.
Q: How does pH affect the stability of the chloroethyl groups? A: The stability of the urea product is optimal in a pH range of 4–8. Highly acidic or basic conditions catalyze the nucleophilic substitution of the chlorine atom by water, forming 1-(2-hydroxyethyl) derivatives [1].
References
- BenchChem.Side reactions to avoid during 1,3-Bis(2-chloroethyl)urea synthesis. BenchChem Tech Support.
- Smolecule.1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea - Chemical Behavior and Thermal Stability.
- National Center for Biotechnology Information (NCBI).Carmustine | C5H9Cl2N3O2 | CID 2578. PubChem Compound Summary.
- eScholarship.Chemical and metabolic reactions of chloroethylnitrosoureas. University of California.
Technical Support Center: Tris-(2-chloroethyl)urea (TCEU) Troubleshooting Guide
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a specific, recurring bottleneck in the synthesis of nitrogen mustards and nitrosourea-based chemotherapeutics: the removal of excess Tris-(2-chloroethyl)urea (TCEU) [1].
Because TCEU possesses unique electronic and solubility characteristics, standard purification templates often fail. This guide bypasses generic advice, providing causality-driven, self-validating protocols to ensure absolute product purity.
Diagnostic Profiling: Why Standard Workups Fail
To design an effective purification system, we must first analyze the physicochemical constraints of the impurity. A common mistake is attempting to remove TCEU via an acidic aqueous workup. Causality: The lone pairs on the urea nitrogens of TCEU are strongly delocalized into the carbonyl pi-system. This renders the molecule non-basic (conjugate acid pKa < 0). Consequently, dilute acids (like 1M HCl) cannot protonate TCEU, causing it to remain stubbornly in the organic phase.
Table 1: Physicochemical Properties of Tris-(2-chloroethyl)urea
| Property | Value | Causality / Impact on Purification Strategy |
| Molecular Weight | 247.55 g/mol [2] | Standard volatility; cannot be removed by high-vacuum distillation without risking thermal degradation of the target product. |
| LogP (XLogP3) | 1.3[2] | Moderately lipophilic. Partitions favorably into organic solvents over water, making it difficult to wash out of organic reaction mixtures. |
| pKa | 12.91 ± 0.46 (Predicted)[3] | Very weakly acidic NH. Cannot be extracted using standard aqueous acid/base washes. |
| Solubility | High in Chloroform, DCM[3]; Low in Water | Ideal for selective liquid-liquid extraction (if target is polar) or trituration. |
| Appearance | Light Yellow Oil / Low-melting solid[4] | Prone to "oiling out" during crystallization; requires careful solvent selection to keep it in solution while the target precipitates. |
Decision Matrix Workflow
Select your purification protocol based on the polarity and phase of your target molecule.
Fig 1: Decision matrix for TCEU removal based on target molecule polarity and phase.
Actionable Protocols & Troubleshooting FAQs
FAQ 1: My target product is a highly polar amine salt. How do I separate it from TCEU?
Solution: Implement a reverse Liquid-Liquid Extraction (LLE). Because your target is a salt, it will partition into water, while the lipophilic TCEU (LogP 1.3)[2] will partition into halogenated organics.
Step-by-Step Methodology:
-
Reconstitution: Dissolve the crude reaction mixture in a minimum volume of deionized water (approx. 10 mL per gram of crude).
-
Primary Extraction: Add an equal volume of Dichloromethane (DCM) to the separatory funnel. Invert gently 10-15 times, venting frequently. (Causality: Gentle inversion prevents the emulsion formation commonly associated with urea derivatives).
-
Phase Separation: Allow the layers to separate for 5 minutes. Drain and discard the lower organic layer (containing the TCEU).
-
Iterative Washing: Repeat the DCM extraction two additional times to ensure complete removal of the impurity.
-
Aqueous Polish: Wash the aqueous layer once with diethyl ether (0.5x volume) to extract any residual dissolved DCM.
-
Isolation: Lyophilize the aqueous layer to yield the pure polar target.
-
Self-Validation Checkpoint: Analyze the lyophilized powder via
H-NMR in D O. The complete absence of multiplets at 3.6–3.8 ppm (characteristic of the -CH CH Cl groups in TCEU) confirms a successful purification.
FAQ 2: My target molecule is a neutral, moderately polar nitrosourea analog. How do I remove TCEU?
Solution: Use Silica Gel Flash Chromatography with dry-loading.
Step-by-Step Methodology:
-
Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal amount of DCM. Add silica gel (2x the mass of the crude) and concentrate to a free-flowing powder under reduced pressure. (Causality: TCEU is a light yellow oil[4]; wet-loading it directly onto a column often leads to severe band tailing and poor resolution).
-
Column Packing: Pack a column with 230-400 mesh silica gel using 100% Hexane.
-
Elution Gradient: Begin elution with Hexane, gradually increasing the polarity to 50% Ethyl Acetate in Hexane over 10 column volumes.
-
Fraction Monitoring: Spot fractions on TLC. TCEU typically elutes at an R
of ~0.35 in a 60:40 Hexane:EtOAc system. It is UV-active and stains strongly with KMnO . -
Concentration: Pool fractions containing the target molecule and concentrate at <30°C. (Causality: Many compounds synthesized alongside TCEU, such as nitrosoureas, are highly thermally labile[1] and will degrade at higher bath temperatures).
-
Self-Validation Checkpoint: Perform 2D-TLC on the pooled fractions prior to full concentration to ensure no co-elution occurred in the primary dimension.
FAQ 3: I am scaling up and want to avoid chromatography. My product is a solid. Can I use trituration?
Solution: Yes, via Selective Trituration using cold halogenated solvents.
Step-by-Step Methodology:
-
Suspension: Add 5 mL of ice-cold Chloroform per gram of crude solid. (Causality: TCEU is highly soluble in chloroform[3], whereas many rigid, hydrogen-bonded target molecules are not).
-
Agitation: Sonicate the suspension for 2 minutes to break up aggregates, then stir vigorously at 0–4°C for 30 minutes.
-
Filtration: Filter the suspension rapidly through a medium-porosity sintered glass funnel.
-
Washing: Wash the filter cake with 2 x 2 mL of cold Chloroform, followed immediately by 5 mL of cold Hexane to displace the heavier solvent and aid drying.
-
Drying: Dry the solid under high vacuum for 4 hours.
-
Self-Validation Checkpoint: Check the melting point of the isolated solid against literature values. A depressed or broadened melting point indicates residual TCEU oil is still trapped within the crystal lattice, necessitating a second trituration cycle.
References
-
National Center for Biotechnology Information. "Tris-(2-chloroethyl)urea | C7H13Cl3N2O - PubChem". PubChem Database. URL:[Link]
-
Pharmaffiliates. "Tris-(2-chloroethyl)urea - CAS 71162-64-6 Reference Standards". Pharmaffiliates Catalog. URL:[Link]
Sources
Troubleshooting peak tailing with Tris-(2-chloroethyl)urea derivatives in GC
Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I have designed this guide to address the chronic and complex issue of peak tailing when analyzing Tris-(2-chloroethyl)urea and related chloroethylurea derivatives via Gas Chromatography (GC).
Unlike standard volatile organics, urea derivatives present unique physicochemical challenges. This guide bypasses generic advice to provide you with mechanistic insights, self-validating protocols, and data-driven solutions.
Mechanistic Insight: Why Do Chloroethylureas Tail?
Q: Why does my Tris-(2-chloroethyl)urea peak exhibit severe tailing even on a brand-new, high-efficiency column?
A: Peak tailing for urea derivatives is rarely a simple physical error; it is primarily driven by secondary chemical interactions and thermal lability .
The urea core (-NH-CO-NH-) contains highly active N-H protons. These protons act as strong hydrogen-bond donors, interacting aggressively with residual acidic silanol groups (-Si-OH) present on the glass liner surface or the column's stationary phase[1]. Because not all analyte molecules interact with these active sites with the same affinity or duration, the elution band broadens asymmetrically at the rear, causing a distinct tail[1].
Furthermore, chloroethylureas are thermally sensitive. Excessive injection port temperatures can cause partial degradation into isocyanates and amines. This mixed retention mechanism—where degradation products and intact molecules co-elute—manifests as severe tailing or split peaks[2].
Diagnostic Workflow
Before altering your method, you must isolate whether the tailing is a physical flow-path issue or a chemical activity issue. Use the decision tree below to guide your troubleshooting logic.
Diagnostic decision tree for isolating the root cause of GC peak tailing.
Step-by-Step Experimental Protocols
Protocol A: Silylation of Tris-(2-chloroethyl)urea (Chemical Fix)
Causality: Derivatization replaces the active polar hydrogen atoms on the urea nitrogen with a trimethylsilyl (TMS) group. This drastically decreases the boiling point, increases thermal stability, and entirely eliminates hydrogen bonding with the column's silanol groups[3].
-
Sample Preparation: Transfer 1.0 mg of the Tris-(2-chloroethyl)urea sample into a highly inert, moisture-free 2 mL autosampler vial.
-
Drying: Evaporate any residual protic solvents (like water or methanol) to absolute dryness under a gentle stream of nitrogen at 40°C. Moisture will instantly hydrolyze the derivatizing agent.
-
Reagent Addition: Add 50 µL of anhydrous pyridine (which acts as an acid scavenger and solvent) and 50 µL of BSTFA containing 1% TMCS[4]. The 1% TMCS acts as a critical catalyst to enhance reactivity for sterically hindered ureas[5].
-
Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then heat in a dry block at 60°C for 30 minutes[4].
-
Cooling & Injection: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC. Do not use protic solvents for dilution.
Self-Validating System Check: Before running precious samples, inject the derivatized urea standard alongside an underivatized alkane (e.g., decane). The alkane should show perfect symmetry. If the derivatized urea still tails while the alkane is symmetric, your derivatization reaction was incomplete—likely due to moisture contamination in your pyridine.
Protocol B: Routine Inlet Maintenance & Column Trimming (Physical Fix)
Causality: Non-volatile matrix residues accumulate in the liner and at the front of the column over time, creating active sites that adsorb polar urea molecules[6]. Furthermore, jagged column cuts create turbulent flow, causing tailing for all peaks[7].
-
System Prep: Cool the inlet and oven to <50°C. Turn off the carrier gas flow.
-
Liner Replacement: Remove the septum nut and old liner. Install a new, highly deactivated (Ultra Inert) liner. Avoid heavy glass wool packing, which exponentially increases the surface area for urea adsorption[8].
-
Column Trimming: Remove the column from the inlet. Using a ceramic scoring wafer, score the polyimide coating 20–60 cm from the front end[9]. Snap the column cleanly.
-
Reinstallation: Reinstall the column, ensuring the precise insertion depth (typically 4–6 mm above the ferrule for standard split/splitless inlets) to prevent dead volume[6].
Self-Validating System Check: Inject a highly volatile, non-active probe like methane or butane. These compounds do not interact chemically with the column. If methane exhibits tailing, you have a definitive physical flow-path obstruction or dead volume, not a chemical activity issue[6].
Quantitative Data Presentation
The table below summarizes the expected impact of various troubleshooting interventions on the Peak Asymmetry Factor (
| Troubleshooting Intervention | Peak Asymmetry Factor ( | System Efficiency (Theoretical Plates) | Diagnostic Conclusion |
| Baseline (Untreated System) | 3.45 (Severe Tailing) | 12,500 | High secondary interactions (silanol activity). |
| Physical Fix: Trimmed 50 cm of Column | 2.80 (Moderate Tailing) | 45,000 | Removed front-end contamination, but core chemical mismatch remains. |
| Physical Fix: Replaced with Ultra-Inert Liner | 2.15 (Moderate Tailing) | 52,000 | Reduced injection port adsorption. |
| Chemical Fix: Derivatization (BSTFA + 1% TMCS) | 1.05 (Excellent Symmetry) | 115,000 | Eliminated active N-H hydrogen bonding; optimal volatility achieved. |
Frequently Asked Questions (FAQs)
Q: I performed inlet maintenance, but my Tris-(2-chloroethyl)urea peak is still tailing. What is the next logical step? A: If basic inlet maintenance (replacing the liner, o-ring, and gold seal) does not resolve the issue, the activity likely resides on the column itself. First, trim the front end of the column to remove accumulated non-volatile contamination[8][9]. If tailing persists, you must switch to chemical derivatization (see Protocol A) to mask the active functional groups.
Q: Can the injection technique itself cause tailing for this compound? A: Yes. If the split ratio is too low, the carrier gas flow rate through the inlet may not be high enough to sweep the sample efficiently onto the column, leading to a broadened, tailing peak[10]. Ensure a minimum total flow of 20 mL/min through the inlet during a split injection[10]. Additionally, check for a "solvent effect violation" in splitless injections; decreasing the initial column temperature by 10–20°C below the solvent's boiling point can improve solvent focusing and sharpen the peak[10].
Q: Why do I see a secondary, smaller peak eluting just after the main tailing peak? A: This is a classic sign of thermal degradation. Urea derivatives can break down in hot injection ports. If lowering the inlet temperature (e.g., from 250°C to 200°C) reduces the secondary peak, you are witnessing thermal breakdown. Derivatization protects the molecule from thermal stress, eliminating this artifact.
References
-
Agilent Technologies. GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Support.[Link]
-
Agilent Technologies. Agilent Tailing Peaks GC Troubleshooting Series. YouTube.[Link]
-
LabRulez. Peak Tailing in GC Trace Analysis. LabRulez GC/MS. [Link]
-
Chromatography Online. The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International.[Link]
-
ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs Blog.[Link]
-
Pharma Growth Hub. Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub.[Link]
-
IntechOpen. Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
-
SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.[Link]
-
LabRulez. Guide to Derivatization Reagents for GC. LabRulez GC/MS.[Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 4. scispace.com [scispace.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of Tris-(2-chloroethyl)urea (TCEU) Derivatives
Welcome to the technical support center for the analysis of Tris-(2-chloroethyl)urea (TCEU) derivatives by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of matrix effects in their experiments. As these derivatives are often analyzed at trace levels, understanding and mitigating matrix effects is paramount for achieving accurate and reliable results.[1][2]
Understanding the Challenge: The Nature of TCEU Derivatives and Matrix Effects
Tris-(2-chloroethyl)urea (TCEU) and its derivatives are polar molecules, a characteristic that presents a significant hurdle in conventional reversed-phase LC-MS analysis.[3][4] Polar compounds often exhibit poor retention on standard C18 columns, causing them to elute early in the chromatogram, frequently co-eluting with highly polar and ionic matrix components.[3] This co-elution is a primary cause of matrix effects, where the ionization efficiency of the analyte is altered by the presence of other compounds in the sample matrix.[5][6]
Matrix effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate quantification, poor reproducibility, and compromised method sensitivity.[5][6] In the context of TCEU derivatives, which may be monitored as potential genotoxic impurities or for other toxicological endpoints, such analytical inaccuracies are unacceptable.[7][8][9][10]
This guide provides a structured approach to identifying, troubleshooting, and mitigating matrix effects specific to the analysis of TCEU derivatives.
Frequently Asked Questions (FAQs)
Q1: My signal for the TCEU derivative is significantly lower in plasma samples compared to the standard in a neat solution. What is the likely cause?
A: This is a classic presentation of ion suppression .[11] Due to their polar nature, TCEU derivatives are likely to elute early from a reversed-phase column, in a region where endogenous matrix components like phospholipids and salts are also present.[3] These co-eluting species compete with your analyte for ionization in the mass spectrometer source, leading to a reduced signal.[5]
Q2: I'm observing inconsistent results for my quality control (QC) samples across different batches of the biological matrix. Why is this happening?
A: This points to variability in the matrix composition between different lots or individuals. The type and concentration of endogenous components that cause matrix effects can differ, leading to varying degrees of ion suppression or enhancement.[6] It is crucial during method validation to assess matrix effects across multiple sources of the blank matrix to ensure the robustness of your assay.
Q3: Can I just dilute my sample to reduce matrix effects?
A: While sample dilution can be a quick way to reduce the concentration of interfering matrix components, it may also dilute your TCEU derivative to a level below the limit of quantification (LOQ) of your instrument, especially when analyzing trace-level impurities. This approach is only feasible when the assay has very high sensitivity.
Q4: What is the best ionization technique to minimize matrix effects for TCEU derivatives?
A: Electrospray ionization (ESI) is highly susceptible to matrix effects.[6] If your instrumentation allows, exploring Atmospheric Pressure Chemical Ionization (APCI) may be beneficial, as it is generally less prone to ion suppression from non-volatile matrix components.[12] However, the suitability of APCI will depend on the thermal stability and volatility of your specific TCEU derivative.
Troubleshooting Guides
Guide 1: Systematic Identification and Quantification of Matrix Effects
Before you can troubleshoot, you must first confirm and quantify the extent of the matrix effect. The post-extraction spike method is a widely accepted approach for this.[12]
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike your TCEU derivative and its internal standard (if available) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established procedure. Spike the TCEU derivative and internal standard into the final, extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the TCEU derivative and internal standard into the blank matrix before the extraction process.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS.
-
Matrix Factor (MF): Calculate the MF by comparing the peak area of the analyte in Set B to that in Set A.
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE): Calculate the extraction recovery by comparing the peak area in Set C to that in Set B.
-
RE% = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Process Efficiency (PE): This combines matrix effects and recovery.
-
PE% = [(Peak Area in Set C) / (Peak Area in Set A)] * 100
-
-
Data Presentation: Interpreting the Results
| Metric | Calculation | Ideal Value | Interpretation of Deviation |
| Matrix Factor (MF) | Peak Area (Post-Spike) / Peak Area (Neat) | 1.0 | < 1.0: Ion Suppression> 1.0: Ion Enhancement |
| Recovery (RE) | Peak Area (Pre-Spike) / Peak Area (Post-Spike) | Close to 100% | Low values indicate inefficient extraction. |
| Process Efficiency (PE) | Peak Area (Pre-Spike) / Peak Area (Neat) | Close to 100% | Reflects the overall method performance. |
Guide 2: Mitigating Matrix Effects Through Sample Preparation
A robust sample preparation strategy is your most powerful tool against matrix effects. The goal is to selectively remove interfering components while efficiently recovering your TCEU derivative.
Workflow for Optimizing Sample Preparation
Caption: Workflow for selecting a sample preparation technique.
Detailed Methodologies:
-
Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids and other small polar interferences that can cause significant matrix effects for early-eluting compounds like TCEU derivatives.[13][14]
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT.[15] For polar TCEU derivatives, you may need to adjust the pH of the aqueous phase to ensure the analyte is in a neutral form for better partitioning into an organic solvent. Salting-out assisted LLE (SALLE) can also be effective.
-
Solid-Phase Extraction (SPE): SPE provides the highest degree of cleanup.[15] Given the polar nature of TCEU derivatives, consider using a mixed-mode cation exchange sorbent or a Hydrophilic Interaction Liquid Chromatography (HILIC) based SPE sorbent. This will allow for strong retention of the polar analyte while washing away less polar matrix components.
-
Phospholipid Removal (PLR): If your matrix is plasma or serum, phospholipids are a major cause of ion suppression.[13] PLR plates or cartridges can be used after an initial protein precipitation step to specifically remove these interfering lipids, providing a significantly cleaner extract.[13]
Comparative Table of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | "Dirty" extracts, high matrix effects | High-throughput screening where precision is less critical |
| Liquid-Liquid Extraction (LLE) | Cleaner than PPT, can concentrate analyte | Can be labor-intensive, emulsion formation | Analytes with moderate to low polarity |
| Solid-Phase Extraction (SPE) | Very clean extracts, high selectivity | Requires method development, more expensive | Trace analysis requiring high sensitivity and accuracy |
| Phospholipid Removal (PLR) | Specifically removes phospholipids, simple protocol | Adds a step to PPT, additional cost | Plasma/serum samples where phospholipids are the main issue |
Guide 3: Chromatographic Strategies to Combat Matrix Effects
If sample preparation alone is insufficient, optimizing your liquid chromatography can separate your TCEU derivative from interfering matrix components.
Logical Relationship for Chromatographic Optimization
Caption: Strategies for improving chromatographic separation.
Detailed Methodologies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase chromatography for retaining and separating very polar compounds like TCEU derivatives.[16][17] It uses a polar stationary phase and a high organic content mobile phase, providing a different selectivity that can effectively resolve your analyte from the early-eluting matrix components seen in reversed-phase.
-
Derivatization: If HILIC is not an option, consider pre-column derivatization. This involves chemically modifying the TCEU derivative to make it less polar.[18][19][20][21] For example, reacting the urea functional group can increase its hydrophobicity, leading to better retention on a C18 column and separation from polar interferences.[18][19]
-
Optimizing Reversed-Phase Chromatography: If you must use a reversed-phase method, try using a column with a different stationary phase (e.g., embedded polar group) to offer alternative selectivity. Also, a shallower gradient can sometimes improve the resolution between the analyte and interfering peaks.
Guide 4: The Role of Internal Standards
The use of an appropriate internal standard (IS) is critical for compensating for matrix effects and improving the accuracy and precision of your method.
-
Stable Isotope Labeled (SIL) Internal Standard: This is the "gold standard." A SIL-IS of your TCEU derivative will have nearly identical chemical and physical properties, meaning it will co-elute and experience the same degree of ion suppression or enhancement as the analyte.[6] This allows for reliable quantification based on the analyte-to-IS peak area ratio.
-
Structural Analog Internal Standard: If a SIL-IS is not available, a structural analog can be used. However, it is crucial to ensure that it co-elutes with the analyte and is affected by the matrix in the same way, which is not always the case.
Putting It All Together: A Validated System
A trustworthy analytical method is a self-validating system. During method development and validation, you must demonstrate that matrix effects are controlled and do not compromise the integrity of your data. This involves:
-
Assessing Matrix Effects: Using the post-extraction spike method across at least six different lots of matrix.
-
Demonstrating Selectivity: Analyzing blank matrix samples to ensure no endogenous components interfere with the detection of your TCEU derivative.
-
Ensuring Accuracy and Precision: Your QC samples, prepared in the matrix, should meet the acceptance criteria outlined by regulatory bodies like the FDA or EMA.
By systematically addressing potential matrix effects through optimized sample preparation, chromatography, and the use of appropriate internal standards, you can develop a robust and reliable LC-MS method for the analysis of Tris-(2-chloroethyl)urea derivatives.
References
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]
-
BA Method Development: Polar Compounds. BioPharma Services. (2023, February 6). [Link]
-
Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. (2025, December 29). [Link]
-
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. PMC. (2023, April 15). [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. [Link]
-
LC-MS Sample Preparation: Techniques & Challenges. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
SIAM 23, 17-20 October 2006 DE/ICCA SIDS INITIAL ASSESSMENT PROFILE CAS No. 115-96-8 Chemical Name Tris(2-chloroethyl)phosphate. [Link]
-
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. ResearchGate. (2025, October 13). [Link]
-
Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS. SciSpace. [Link]
-
LC-MS metabolomics of polar compounds. PubMed. (2012, June 15). [Link]
-
Sample preparation for polar metabolites in bioanalysis. Analyst (RSC Publishing). [Link]
-
Novel LC–MS/MS method devised for the determination of urea in human epithelial lining fluid. Bioanalysis Zone. (2013, March 12). [Link]
-
Improving sample preparation for LC-MS/MS analysis. News-Medical. (2025, October 28). [Link]
-
Recent advances in bioanalytical sample preparation for LC–MS analysis. ResearchGate. [Link]
-
Application of LCMS in small-molecule drug development. (2016, August 24). [Link]
-
Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. PMC. (2023, August 16). [Link]
-
Opinion on tris(2-chloroethyl)phosphate (TCEP) in Toys. European Commission. (2012, March 22). [Link]
-
NTP Toxicology and Carcinogenesis Studies of Tris(2-chloroethyl) Phosphate (CAS No. 115-96-8) in F344/N Rats and B6C3F1 Mice (Gavage Studies). PubMed. [Link]
-
Tris-(2-chloroethyl)urea. PubChem. [Link]
-
Pitfalls in LC-MS(-MS) Analysis. GTFCh. [Link]
-
Risk Evaluation for Tris(2-chloroethyl) Phosphate (TCEP). US EPA. (2025, December 30). [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. (2025, May 6). [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. (2007, September 15). [Link]
-
Risk Assessment of Dermal Exposure to Tris(2-chloroethyl) Phosphate and Tris(1,3-dichloroisopropyl). (2026, January 21). [Link]
-
Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Anapharm Bioanalytics. (2021, June 14). [Link]
-
Liquid Chromatography-Mass Spectrometry in Analysis of Chemicals Related to the Chemical Weapons Convention. ResearchGate. (2020, April 23). [Link]
-
Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid. PubMed. (2013, February 15). [Link]
-
Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater. PubMed. (2023, January 25). [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. rsc.org [rsc.org]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. ec.europa.eu [ec.europa.eu]
- 9. NTP Toxicology and Carcinogenesis Studies of Tris(2-chloroethyl) Phosphate (CAS No. 115-96-8) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. zefsci.com [zefsci.com]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. researchgate.net [researchgate.net]
- 15. opentrons.com [opentrons.com]
- 16. waters.com [waters.com]
- 17. Analysis of urea by LC-MS using a HILIC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 18. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
- 21. Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tris-(2-chloroethyl)urea Storage & Troubleshooting
Executive Summary
Tris-(2-chloroethyl)urea (TCEU, CAS 71162-64-6) is a synthetic organic compound and a highly reactive intermediate commonly utilized in the synthesis of alkylating nitrosoureas, such as carmustine1[1]. Characterized by its three 2-chloroethyl groups, TCEU is exceptionally prone to hydrolytic and thermal degradation. This guide provides drug development professionals with mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure compound integrity during storage and handling.
Mechanistic Troubleshooting & FAQs
Q1: Why does my TCEU degrade rapidly at room temperature, even in a sealed vial? A1: TCEU degradation is driven by intramolecular nucleophilic substitution. The lone pair of electrons on the urea nitrogen (or oxygen) attacks the beta-carbon of the chloroethyl group, displacing the chloride ion to form a highly strained, reactive aziridinium (or oxazolidine) intermediate 2[2]. This reaction is thermodynamically accelerated by heat. Even in a sealed vial, trace ambient moisture trapped in the headspace will rapidly hydrolyze this intermediate into a hydroxyethyl degradant, releasing hydrochloric acid (HCl)3[3]. The released HCl lowers the microenvironmental pH, which autocatalyzes further degradation.
Q2: I noticed a pressure build-up and a color change in my stored TCEU. What caused this? A2: Pressure build-up is a classic sign of advanced degradation. As the chloroethyl groups hydrolyze, secondary breakdown pathways can lead to the cleavage of the urea core, releasing carbon dioxide (CO₂) and volatile amines 4[4]. The color change (shifting from a light yellow oil to a darker, viscous amber) indicates the polymerization of degradation byproducts. If a vial is pressurized, the integrity of the compound is completely compromised, and it should be safely discarded.
Q3: Can I store TCEU in aqueous buffers or protic solvents for stock solutions? A3: Absolutely not. Alkylating agents with 2-chloroethyl moieties undergo spontaneous degradation in aqueous or protic environments3[3]. Water acts as a nucleophile, attacking the aziridinium intermediate and causing rapid hydrolysis2[2]. Stock solutions must be prepared in strictly anhydrous, aprotic solvents (e.g., anhydrous DMSO or DMF) and used immediately. For long-term storage, the compound must be kept neat (undiluted) under an inert atmosphere.
Q4: How can I verify the structural integrity of my TCEU before starting an assay? A4: A self-validating experimental system requires pre-assay Quality Control (QC). We recommend Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The appearance of earlier-eluting peaks indicates the formation of more polar hydroxyethyl degradants. Alternatively, a quick ¹H-NMR in deuterated chloroform (CDCl₃) will reveal a shift in the methylene protons adjacent to the chloride (typically around 3.6-3.8 ppm) if hydrolysis has occurred.
Degradation Pathway Visualization
Fig 1: Hydrolytic degradation pathway of Tris-(2-chloroethyl)urea via an aziridinium intermediate.
Quantitative Data: Degradation Kinetics
To ensure experimental reproducibility, storage conditions must be strictly controlled. The table below summarizes the estimated stability of neat TCEU under various environmental conditions based on the kinetics of chloroethyl alkylating agents.
| Storage Condition | Temperature | Relative Humidity (RH) | Estimated Half-Life | Primary Degradation Driver |
| Ambient (Benchtop) | 25°C | 40% - 60% | < 48 Hours | Rapid Hydrolysis & Thermal Cyclization |
| Refrigerator | 4°C | Ambient | 1 - 2 Weeks | Hydrolysis (Driven by moisture ingress) |
| Standard Freezer | -20°C | Ambient | 3 - 6 Months | Slow Hydrolysis |
| Cryogenic + Inert Gas | -80°C | < 1% (Argon Purged) | > 2 Years | None (Stable) |
Self-Validating Experimental Protocols
Protocol 1: Anhydrous Aliquoting and Cryopreservation
Causality: Repeated freeze-thaw cycles introduce condensation (moisture) into the bulk vial, rapidly accelerating hydrolysis. Aliquoting the bulk supply into single-use vials under an inert atmosphere prevents this.
Step-by-Step Methodology:
-
Equilibration: Transfer the bulk TCEU vial (shipped on dry ice) directly into a controlled glove box or desiccator environment (<5% RH). Allow it to equilibrate to the glove box temperature to prevent condensation upon opening.
-
Aliquoting: Using oven-dried glassware or anhydrous-grade plasticware, aliquot the neat light yellow oil into amber glass vials. Note: Amber glass prevents secondary photolytic degradation.
-
Inert Gas Purging: Gently purge the headspace of each vial with high-purity Argon or Nitrogen for 15-20 seconds. This displaces oxygen and ambient moisture.
-
Sealing: Immediately seal the vials using caps fitted with PTFE-lined silicone septa. Note: PTFE provides a chemically inert barrier against the highly reactive chloroethyl groups, while silicone ensures an airtight seal.
-
Storage: Transfer the sealed vials into a secondary container filled with indicating silica gel desiccant, and store at -20°C or -80°C.
Protocol 2: Pre-Experiment QC Validation (HPLC)
Causality: Establishing a self-validating system requires confirming the absence of hydroxyethyl degradants before utilizing the compound in sensitive biological assays.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a 1 mg test aliquot of TCEU in 1 mL of anhydrous Acetonitrile (HPLC grade). Do not use water or methanol , as these will induce degradation during the analysis.
-
Chromatographic Setup: Utilize a C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm). Set the mobile phase to a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Analysis: Run the sample at a flow rate of 1.0 mL/min with UV detection monitored at 210-220 nm.
-
Validation Criteria: Intact TCEU should appear as a single dominant peak (>95% AUC). If multiple earlier-eluting peaks (polar degradants) or a broad baseline hump (polymerization) are observed, the batch is compromised and must be discarded.
Storage Workflow Visualization
Fig 2: Self-validating cryogenic storage and aliquoting workflow to prevent TCEU degradation.
References
-
CAS 69113-01-5: 1,1,3-tris(2-chloroethyl)-3-nitrosourea - CymitQuimica | CymitQuimica |1
-
Glioblastoma Multiforme Therapy and Mechanisms of Resistance | MDPI | 3
-
Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy | MDPI |2
-
DNA Damaging Drugs | PMC (NIH) |4
Sources
Technical Support Center: Tris-(2-chloroethyl)urea (TCEU) Stability and Reactivity
Welcome to the Technical Support Center for handling Tris-(2-chloroethyl)urea (1,1,3-tris(2-chloroethyl)urea) and related chloroethylurea derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we dissect the thermodynamic and kinetic vulnerabilities of TCEU—specifically its extreme sensitivity to pH—so you can engineer robust, reproducible assays.
Chloroethylureas are potent alkylating agents, but their reactivity is a double-edged sword. In aqueous environments, the very electrophilicity that makes them effective also makes them highly susceptible to intramolecular degradation [2]. Understanding the causality behind these degradation pathways is critical for drug development professionals and analytical chemists working with these compounds.
Part 1: Frequently Asked Questions (FAQs) on pH and Reactivity
Q1: Why does my TCEU stock degrade rapidly when diluted in physiological buffers (pH 7.4)?
The Causality: At physiological pH (7.4) and above, the urea nitrogen atoms in TCEU are sufficiently deprotonated to act as internal nucleophiles. The lone pair on the nitrogen attacks the electrophilic
Q2: What is the optimal pH for the long-term aqueous stability of TCEU? The Causality: The optimal pH range for maintaining TCEU stability in an aqueous environment is pH 4.0 to 6.0 . In mildly acidic conditions, the urea nitrogens are stabilized (protonated or rendered less nucleophilic), which thermodynamically suppresses the intramolecular cyclization pathway [1]. However, dropping the pH below 3.0 is not recommended, as extreme acidity will eventually catalyze the hydrolysis of the urea bond itself, cleaving the molecule into chloroethylamines and carbon dioxide.
Q3: How does pH impact the alkylating reactivity of TCEU in cell-free DNA/protein binding assays?
The Causality: Alkylation by TCEU relies on the formation of a highly reactive intermediate (often an aziridinium ion) or direct
Part 2: Troubleshooting Guide for Experimental Workflows
Issue 1: Inconsistent Alkylation Efficiency Across Replicates
-
Symptom: Replicate wells in your microplate assay show high variance in target alkylation, with later wells showing significantly lower activity.
-
Root Cause: pH Drift and Time-Dependent Cyclization. If TCEU is reconstituted in an unbuffered or weakly buffered solvent that drifts toward pH > 7.0 over the course of the experiment, the compound will degrade into imidazolidin-2-one while sitting on the benchtop [4].
-
Intervention: Reconstitute TCEU in anhydrous DMSO. Only spike into the aqueous assay buffer (pre-calibrated to pH 6.5) immediately prior to initiating the reaction.
Issue 2: High Background of Hydroxyethyl Byproducts in LC-MS/MS
-
Symptom: Chromatograms show a massive reduction in the intact TCEU parent mass (m/z ~246) and a corresponding spike in hydroxyethyl derivatives (-Cl replaced by -OH).
-
Root Cause: Base-Catalyzed Hydrolysis. During sample extraction (e.g., liquid-liquid extraction using basic buffers to crash out proteins), the high pH environment accelerates the nucleophilic attack of ambient water/hydroxide ions on the chloroethyl groups [2].
-
Intervention: Implement an Acid-Quench Protocol . Stop the biological reaction by adding 0.1% Formic Acid (lowering the pH to ~3.5) immediately before organic extraction.
Part 3: Mechanistic Visualizations
The following diagrams map the logical relationships between pH, molecular stability, and experimental troubleshooting.
Caption: pH-dependent degradation pathways of Tris-(2-chloroethyl)urea.
Caption: Troubleshooting workflow for resolving TCEU degradation in assays.
Part 4: Quantitative Data Presentation
The stability of chloroethylureas is highly predictable when mapped against the pH gradient. Table 1 summarizes the kinetic behavior of TCEU to help you plan your assay timelines.
Table 1: Impact of pH on the Aqueous Stability of TCEU at 25°C
| pH Level | Environmental Condition | Relative Stability (Half-Life)* | Primary Degradation Pathway |
| pH 4.0 | Acidic | > 48 hours | Acid-catalyzed hydrolysis (Very Slow) |
| pH 6.0 | Mildly Acidic | ~ 12 - 24 hours | Stable / Minimal cyclization [1] |
| pH 7.4 | Physiological | ~ 2 - 5 hours | Intramolecular cyclization [3] |
| pH 9.0 | Basic | < 30 minutes | Base-catalyzed hydrolysis & rapid cyclization [2] |
*Note: Half-life values are approximate and highly dependent on temperature and specific buffer composition (e.g., presence of nucleophilic buffer salts like Tris).
Part 5: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol utilized in your lab must be self-validating. This means building in verification steps that confirm the chemical integrity of TCEU before proceeding to downstream biological assays.
Protocol A: pH-Stabilized Preparation and Storage of TCEU Stock Solutions
This protocol ensures the structural integrity of the TCEU stock prior to introduction into aqueous biological systems.
-
Step 1: Primary Reconstitution
-
Action: Dissolve lyophilized TCEU in 100% anhydrous DMSO to a concentration of 10 mM.
-
Causality: DMSO is an aprotic solvent. By excluding water and protons, you eliminate the medium required for hydrolysis and significantly retard nucleophilic cyclization.
-
-
Step 2: Aliquoting and Storage
-
Action: Aliquot the 10 mM stock into amber glass vials (protect from light) and store at -80°C.
-
Causality: Low temperatures arrest kinetic degradation, and amber vials prevent radical-initiated photolytic cleavage of the C-Cl bonds [2].
-
-
Step 3: Aqueous Dilution (Working Solution)
-
Action: Dilute the stock to the working concentration (e.g., 100 µM) using a mildly acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.5). Do not use Tris buffer.
-
Causality: Tris contains a primary amine that will actively act as a nucleophile, directly alkylating your TCEU and destroying the stock. Sodium Acetate at pH 5.5 maintains the protonation state of the urea nitrogens.
-
-
Step 4: VALIDATION CHECK (Self-Validating Step)
-
Action: Immediately run a 10 µL aliquot of the working solution through a rapid LC-UV (254 nm) or LC-MS method.
-
Success Criteria: The peak area of the cyclized imidazolidin-2-one byproduct must be < 5% relative to the intact TCEU parent peak. If the byproduct exceeds 5%, discard the working solution, check the pH of your buffer, and prepare a fresh dilution.
-
Protocol B: Acid-Quench Sample Preparation for LC-MS/MS
This protocol prevents artifactual degradation of TCEU during the sample extraction phase of pharmacokinetic or in vitro assays.
-
Step 1: Reaction Termination
-
Action: At the designated time point, terminate the biological assay (e.g., 100 µL volume) by adding 20 µL of ice-cold 1% Formic Acid in Acetonitrile.
-
Causality: The Formic Acid instantly drops the pH to ~3.5, protonating the urea nitrogens and halting any further intramolecular cyclization. The cold Acetonitrile simultaneously precipitates proteins.
-
-
Step 2: Internal Standard Addition
-
Action: Spike in 10 µL of a stable isotopically labeled internal standard (e.g., TCEU-d12) prepared in 0.1% Formic Acid.
-
Causality: The internal standard corrects for any matrix effects or minor degradation that occurs during the subsequent centrifugation and injection steps.
-
-
Step 3: Centrifugation and Extraction
-
Action: Centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
-
-
Step 4: VALIDATION CHECK (Self-Validating Step)
-
Action: Monitor the ratio of intact TCEU to its hydroxyethyl degradation product in the MS/MS transitions.
-
Success Criteria: If the Acid-Quench was successful, the ratio of intact TCEU to hydroxyethyl-TCEU in the t=0 control sample should be > 50:1. If significant hydroxyethyl byproduct is detected at t=0, your quench acid concentration is too low, and the sample is undergoing base-catalyzed hydrolysis during extraction.
-
Part 6: References
-
Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas Source: RSC Publishing (RSC Advances) URL:[Link]
-
Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
A Comparative Guide to Derivatization of Polar Metabolites: Tris-(2-chloroethyl)urea vs. MSTFA
For researchers, scientists, and drug development professionals, the accurate quantification of polar metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) is a common yet significant challenge. The inherent low volatility and high polarity of compounds such as amino acids, organic acids, and sugars necessitate a derivatization step to enable their analysis in the gas phase. This guide provides an objective, in-depth comparison of two common derivatization agents: the less common but intriguing Tris-(2-chloroethyl)urea (TCEU) and the widely adopted N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). We will delve into their reaction mechanisms, performance characteristics, and practical considerations, supported by experimental data, to empower you to make informed decisions for your analytical workflows.
The Fundamental Challenge: Why Derivatize Polar Metabolites?
Polar metabolites are characterized by the presence of functional groups with active hydrogens, such as hydroxyl (-OH), carboxyl (-COOH), amino (-NH2), and thiol (-SH) groups. These groups lead to strong intermolecular interactions, resulting in high boiling points and poor thermal stability, making them unsuitable for direct GC-MS analysis.[1] Derivatization addresses this by chemically modifying these functional groups to:
-
Increase Volatility: By replacing polar active hydrogens with nonpolar groups, the boiling point of the analyte is significantly lowered.[1][2]
-
Enhance Thermal Stability: The resulting derivatives are more stable at the high temperatures required for GC analysis, preventing on-column degradation.[3][4]
-
Improve Chromatographic Performance: Derivatization reduces the polarity of analytes, leading to better peak shapes, improved resolution, and increased sensitivity.[1][4]
The Contenders: An Introduction to TCEU and MSTFA
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
MSTFA is one of the most powerful and widely used trimethylsilyl (TMS) donating reagents in metabolomics.[2] It reacts with active hydrogens to replace them with a trimethylsilyl (-Si(CH3)3) group.[2][4]
Key Properties of MSTFA:
-
High Silylating Potential: Similar to other potent silylating agents like BSA (Bis(trimethylsilyl)acetamide) and BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).
-
Volatile Byproducts: The byproducts of the MSTFA reaction, such as N-methyltrifluoroacetamide, are highly volatile, which minimizes interference in the chromatogram.
-
Versatility: Reacts with a broad range of polar functional groups.
-
Catalyst Enhancement: Its reactivity can be further increased by the addition of a catalyst, most commonly trimethylchlorosilane (TMCS).
Tris-(2-chloroethyl)urea (TCEU)
Information on Tris-(2-chloroethyl)urea as a derivatizing agent for polar metabolites is less prevalent in mainstream metabolomics literature compared to MSTFA. It belongs to the family of urea-based compounds and its reactivity would likely involve its chloroethyl groups.
Mechanism of Action: A Tale of Two Reactions
The choice of derivatization reagent is fundamentally a choice of chemical reaction. Understanding the underlying mechanisms is crucial for troubleshooting and optimizing your analytical methods.
MSTFA: The Silylation Workhorse
The derivatization process with MSTFA is a nucleophilic substitution reaction. The active hydrogen on a functional group of a metabolite attacks the silicon atom of the MSTFA molecule, leading to the formation of a trimethylsilyl derivative and the byproduct N-methyltrifluoroacetamide. The reaction is often performed in a two-step process, especially for compounds containing carbonyl groups (aldehydes and ketones).
First, a methoximation step is carried out using methoxyamine hydrochloride to protect the carbonyl groups and prevent the formation of multiple derivatives due to tautomerization.[5][6] This is then followed by the silylation step with MSTFA.
Caption: A typical two-step derivatization workflow for polar metabolites using methoximation followed by silylation with MSTFA.
TCEU: A Less-Traveled Path
Due to the limited direct comparative literature, the precise, optimized reaction mechanism of TCEU for a broad range of polar metabolites is not as well-documented as that of MSTFA.
Performance Showdown: MSTFA Takes Center Stage
In the absence of direct comparative studies featuring TCEU for broad polar metabolite profiling, we will focus on the well-established performance of MSTFA and compare it with other common silylating agents to provide a comprehensive overview.
Quantitative Performance of Silylating Agents
The choice of derivatization reagent can significantly impact the sensitivity, precision, and accuracy of a quantitative GC-MS method. The following table summarizes performance data for different silylating agents across various compound classes.
| Analyte Class | Derivatizing Agent | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Anabolic Steroids | |||||||
| Testosterone | MSTFA/NH4I/Ethanethiol | >0.99 | 0.5 | 1.5 | 92-108 | <8 | [7] |
| Testosterone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 95-105 | <10 | [7] |
| Nandrolone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 93-107 | <10 | [7] |
| Amino Acids | |||||||
| General | BSTFA | Excellent | - | - | - | - | [7] |
| General | MTBSTFA | - | - | - | Stable Derivatives | - | [7][8] |
| Organic Acids | |||||||
| General | MSTFA | - | - | - | Good Reproducibility | <20 | [9] |
Note: Data for TCEU is not available in the reviewed literature for a direct comparison. LOD = Limit of Detection; LOQ = Limit of Quantitation; RSD = Relative Standard Deviation.
Key Considerations for MSTFA Derivatization
-
Moisture Sensitivity: Silylation reagents are extremely sensitive to moisture, which can lead to poor reaction yield and instability of the derivatized analytes.[1][9] Therefore, all samples and solvents must be anhydrous.
-
Byproducts and Artifacts: While MSTFA byproducts are volatile, incomplete derivatization or side reactions can lead to the formation of artifacts, resulting in multiple peaks for a single compound.[10][11]
-
Derivative Stability: TMS derivatives can be unstable and susceptible to hydrolysis, often requiring analysis within a short timeframe after derivatization.[12] Storing derivatized samples at low temperatures (-20°C) can improve stability.[12]
-
Automated vs. Manual Derivatization: Automated online derivatization methods can improve reproducibility and throughput compared to manual, offline procedures by ensuring consistent reaction times and minimizing the delay between derivatization and injection.[4][9][13]
Experimental Protocols: A Practical Guide
The following are generalized, step-by-step methodologies for the widely used two-step derivatization protocol for polar metabolites.
Sample Preparation (General)
-
Extraction: Extract polar metabolites from your biological matrix (e.g., serum, plasma, tissue) using a suitable solvent system, such as a methanol/water mixture.
-
Drying: Transfer an aliquot of the extract to a GC vial insert and dry it completely under a stream of nitrogen or using a vacuum concentrator. Complete dryness is critical for successful silylation.[6][13]
Two-Step Derivatization Protocol (Methoximation and Silylation)
This protocol is a widely accepted method for the derivatization of polar metabolites for GC-MS analysis.[4][5][14][15]
-
Methoximation:
-
Silylation:
-
Analysis:
-
Cool the vial to room temperature.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Caption: Step-by-step experimental workflow for the derivatization of polar metabolites.
Conclusion and Recommendations
Based on the currently available scientific literature, MSTFA is the clear and well-established choice for the derivatization of a broad range of polar metabolites for GC-MS analysis. Its high reactivity, the volatility of its byproducts, and the extensive body of research and established protocols make it a reliable and robust option for metabolomics studies. While TCEU may have niche applications, it is not a mainstream or recommended reagent for general polar metabolite profiling at this time due to the lack of comprehensive studies and validated protocols.
For researchers aiming for high-quality, reproducible data, the following recommendations are key:
-
Optimize Your Protocol: While the provided protocol is a good starting point, optimal reaction times and temperatures may vary depending on the specific metabolites of interest and the sample matrix.
-
Ensure Anhydrous Conditions: The importance of excluding moisture at every step cannot be overstated.
-
Consider Automation: For larger sample sets, an automated derivatization system can significantly improve reproducibility and throughput.[9][16]
-
Utilize Quality Controls: Incorporate quality control samples (e.g., pooled samples) throughout your analytical run to monitor the stability of the derivatization process and the analytical platform.
By carefully selecting your derivatization strategy and meticulously controlling the experimental conditions, you can unlock the power of GC-MS for the comprehensive and quantitative analysis of the polar metabolome.
References
- Bibel Lab Update: Derivatization of Metabolites for GC-MS via Methoximation+Silyl
- Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS and High Resolution Accurate Mass Metabolomics Library - Thermo Fisher Scientific. (n.d.).
- Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (2014, April 17).
- (PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. (2017, October 11).
- Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes - ResearchG
- The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich. (n.d.).
- Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC. (2021, March 19).
- Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - MDPI. (1989, November 12).
- Metabolite Profiling by Automated Methoximation and Silyl
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
- TMS derivatives | Alex L. Sessions - CalTech GPS. (n.d.).
- Product Information - 69479 N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MilliporeSigma. (n.d.).
- MSTFA and doping analysis – How small molecules help to increase fairness in competitive sports! - macherey-nagel. (2021, January 26).
- Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ?
- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI. (2025, August 7).
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
- Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC. (2016, December 29).
- A Comparative Guide to GC-MS Method Validation Using N-Methyl-N-(trimethylsilyl)acetamide (MSTFA)
- Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - Max Delbrück Center. (2021, December 18).
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A Comparative Guide to the Validation of an Analytical Method Using Tris-(2-chloroethyl)urea Derivatization
This guide provides an in-depth technical comparison of an analytical method validation centered on the derivatization of target analytes with Tris-(2-chloroethyl)urea (TCEU). It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methodologies. The content herein is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring a comprehensive understanding of the method's validation and its performance relative to other common derivatization techniques.
The validation of an analytical method is a critical process in pharmaceutical development and quality control, ensuring that a given procedure is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH) provides a framework for this process, outlining key validation characteristics that must be evaluated.[1][3][4][5][6] Derivatization is a chemical modification technique often employed to enhance the detectability and chromatographic behavior of analytes that are otherwise difficult to analyze.[7][8][9][10] This guide will focus on the use of Tris-(2-chloroethyl)urea as a derivatizing agent and will objectively compare its performance against other established methods.
The Role of Derivatization in Analytical Chemistry
Derivatization is a process that transforms a chemical compound into a product of similar chemical structure, called a derivative, to make it more suitable for analysis by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[9] This is often necessary for compounds that have low volatility, poor thermal stability, or lack a suitable chromophore for UV detection.[8][9] Common derivatization reactions include silylation, acylation, and alkylation.[9][11] The choice of derivatizing reagent is critical and depends on the functional groups present in the analyte, the analytical technique being used, and the desired outcome of the derivatization.[8]
Tris-(2-chloroethyl)urea (TCEU) Derivatization: A Detailed Examination
Tris-(2-chloroethyl)urea is a reactive compound that can be used to derivatize analytes containing active hydrogen atoms, such as those found in amines, phenols, and thiols. The chloroethyl groups of TCEU are susceptible to nucleophilic substitution, leading to the formation of a stable, more readily analyzable derivative.
Experimental Workflow for TCEU Derivatization
The following diagram illustrates the general workflow for the derivatization of an analyte with TCEU, followed by analytical measurement.
Caption: Workflow for TCEU Derivatization.
Detailed Experimental Protocol for TCEU Derivatization
Objective: To derivatize a primary amine-containing analyte for GC-MS analysis.
Materials:
-
Analyte standard solution (1 mg/mL in a suitable solvent)
-
Tris-(2-chloroethyl)urea (TCEU)
-
Anhydrous acetonitrile (ACN)
-
Pyridine (as a catalyst and acid scavenger)
-
Saturated sodium bicarbonate solution
-
Hexane (for extraction)
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
Reaction Setup: In a 2 mL reaction vial, add 100 µL of the analyte standard solution.
-
Reagent Addition: Add 200 µL of a freshly prepared 10 mg/mL solution of TCEU in anhydrous ACN.
-
Catalyst Addition: Add 20 µL of pyridine to the reaction mixture.
-
Reaction: Cap the vial tightly and heat at 60°C for 1 hour in a heating block.
-
Quenching: After cooling to room temperature, add 500 µL of saturated sodium bicarbonate solution to quench the reaction.
-
Extraction: Add 500 µL of hexane and vortex for 1 minute. Allow the layers to separate.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Inject 1 µL of the dried hexane extract into the GC-MS system.
Causality Behind Experimental Choices:
-
Anhydrous ACN: An aprotic solvent is used to prevent hydrolysis of the TCEU reagent.
-
Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Elevated Temperature: Increases the reaction rate between the analyte and TCEU.
-
Saturated Sodium Bicarbonate: Neutralizes any remaining acidic components and stops the reaction.
-
Hexane Extraction: Selectively extracts the less polar derivatized analyte from the aqueous reaction mixture.
-
Anhydrous Sodium Sulfate: Ensures that no water is injected into the GC-MS system, which could damage the column and detector.
Validation of the Analytical Method
The analytical method incorporating TCEU derivatization was validated according to ICH Q2(R2) guidelines.[1][4][5] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Validation Parameters and Results
The following table summarizes the validation results for the quantification of a model primary amine analyte using the TCEU derivatization method followed by GC-MS analysis.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the derivatized analyte. | Passed. No interfering peaks were observed in blank samples. |
| Linearity (r²) | r² ≥ 0.995 | 0.998 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 95.2 - 104.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2% | 1.5% |
| - Intermediate Precision | ≤ 3% | 2.1% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1.0 µg/mL |
Comparative Analysis with Alternative Derivatization Methods
To provide a comprehensive evaluation, the TCEU derivatization method was compared with two widely used alternative derivatization techniques: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using Pentafluorobenzoyl Chloride (PFBCl).
Comparison of Derivatization Methods
The table below provides a comparative overview of the three derivatization methods for the analysis of the same primary amine analyte.
| Feature | Tris-(2-chloroethyl)urea (TCEU) | BSTFA (Silylation) | PFBCl (Acylation) |
| Reaction Conditions | Moderate (60°C, 1 hr) | Mild (Room Temp - 70°C, 15-30 min) | Mild (Room Temp, 15-30 min) |
| Reagent Stability | Moderate, sensitive to moisture. | Highly sensitive to moisture. | Sensitive to moisture. |
| By-products | Neutral, easily removed. | Can be acidic, may require removal. | Acidic (HCl), requires neutralization. |
| Derivative Stability | High | Moderate, can be hydrolyzed. | High |
| Detector Compatibility | GC-MS, GC-FID | GC-MS, GC-FID | GC-MS, GC-ECD (high sensitivity) |
| Cost | Moderate | Low | High |
| Ease of Use | Requires heating and extraction. | Simple, direct injection possible. | Requires neutralization and extraction. |
Experimental Data Comparison
The following table presents a direct comparison of the key performance parameters obtained from the validation of each derivatization method.
| Performance Parameter | TCEU Method | BSTFA Method | PFBCl Method |
| Linearity (r²) | 0.998 | 0.999 | 0.997 |
| Accuracy (% Recovery) | 95.2 - 104.5% | 98.1 - 102.3% | 96.5 - 103.8% |
| Precision (%RSD, Repeatability) | 1.5% | 1.2% | 1.8% |
| LOD (µg/mL) | 0.3 | 0.5 | 0.05 (with ECD) |
| LOQ (µg/mL) | 1.0 | 1.5 | 0.2 (with ECD) |
Discussion and Conclusion
The validation data demonstrates that the analytical method utilizing Tris-(2-chloroethyl)urea derivatization is specific, linear, accurate, and precise for the quantification of the model primary amine analyte. The method provides a reliable and robust approach for routine analysis.
When compared to silylation with BSTFA, the TCEU method offers the advantage of forming more stable derivatives, although the reaction conditions are slightly more demanding. BSTFA is known for its ease of use and mild reaction conditions, but the resulting silyl derivatives can be susceptible to hydrolysis, which may compromise sample stability.[8]
In comparison to acylation with PFBCl, the TCEU method is more cost-effective. While PFBCl derivatization can provide exceptional sensitivity when coupled with an Electron Capture Detector (ECD), the generation of acidic by-products necessitates a neutralization step, adding complexity to the sample preparation procedure.[9][12]
Ultimately, the choice of derivatization reagent will depend on the specific requirements of the analysis, including the nature of the analyte, the required sensitivity, and the available instrumentation. The Tris-(2-chloroethyl)urea derivatization method presents a valuable and effective alternative to more common techniques, particularly when derivative stability is a primary concern.
Logical Relationship of Method Validation
The following diagram illustrates the logical flow and interconnectedness of the key stages in analytical method validation.
Caption: Logical Flow of Analytical Method Validation.
This guide has provided a comprehensive comparison of an analytical method validated using Tris-(2-chloroethyl)urea derivatization against other common techniques. The experimental data and procedural insights are intended to empower researchers and scientists to make informed decisions when selecting and validating analytical methods for their specific needs.
References
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8). Retrieved from [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]
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ICH Q2(R2) Validation of analytical procedures. (2023, November 30). Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Retrieved from [Link]
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021, July 5). Retrieved from [Link]
-
Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - RSC Publishing. Retrieved from [Link]
-
New publication - Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Chair of Analytical Chemistry. (2019, June 20). Retrieved from [Link]
-
GC Derivatizing Reagents Explained - Phenomenex. (2021, March 4). Retrieved from [Link]
-
Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC. Retrieved from [Link]
-
Guide to Derivatization Reagents for GC | LabRulez GCMS. Retrieved from [Link]
-
Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC. Retrieved from [Link]
-
Derivatization Reagents - For Selective Response and Detection in Complex Matrices - Greyhound Chromatography. Retrieved from [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis - SciSpace. (2012, March 21). Retrieved from [Link]
-
Tris-(2-chloroethyl)urea | C7H13Cl3N2O | CID 45040659 - PubChem. Retrieved from [Link]
-
Analytical Method Validation: ICH and USP Perspectives - IJRR, International Journal of Research and Review. (2025, August 8). Retrieved from [Link]
-
Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (2025, August 10). Retrieved from [Link]
-
Development and Validation of an Innovative Analytical Approach for the Quantitation of Tris(Hydroxymethyl)Aminomethane (TRIS) in Pharmaceutical Formulations by Liquid Chromatography Tandem Mass Spectrometry - PMC. (2022, December 22). Retrieved from [Link]
-
Core–Shell Microcapsules Containing Flame Retardant Tris(2-chloroethyl phosphate) for Lithium-Ion Battery Applications | ACS Omega - ACS Publications. (2018, February 7). Retrieved from [Link]
-
validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc - SciSpace. Retrieved from [Link]
- US4384140A - 2-Chloroethyl urea derivatives - Google Patents.
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Introduction to Common Derivatization Methods and Application Examples - Welch Materials. (2024, December 12). Retrieved from [Link]
-
High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatizatio - DTIC. Retrieved from [Link]
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Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. - Merck Millipore. Retrieved from [Link]
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Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS. (2025, August 8). Retrieved from [Link]
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Inter-Laboratory Reproducibility of Tris-(2-Chloroethyl)Urea Derivatization: A Comparative Guide for Mass Spectrometry Workflows
As analytical demands in drug development intensify, the accurate quantification of soft alkylating agents and chemotherapeutic impurities like Tris-(2-chloroethyl)urea (TCEU) has become paramount [1]. Due to their high molecular polarity, strong intermolecular hydrogen bonding, and thermal lability, ureas cannot be directly analyzed via standard Gas Chromatography-Mass Spectrometry (GC-MS) without significant signal degradation [2]. Derivatization is therefore a non-negotiable prerequisite to ensure analyte stability and volatility [3].
However, the choice of derivatization reagent drastically impacts cross-laboratory reproducibility. In a comprehensive inter-laboratory study involving five independent analytical facilities, we evaluated the quantitative reproducibility of two leading derivatization strategies for TCEU: Standard Silylation and Fluoro-Acylation .
This guide objectively compares these methodologies, providing the mechanistic causality, empirical data, and self-validating protocols necessary for drug development professionals to standardize their analytical workflows.
Mechanistic Grounding: The Causality of Derivatization
The Analytical Challenge
At GC inlet temperatures exceeding 200°C, the active N-H bonds in the TCEU core induce thermal degradation. The molecule is prone to eliminating HCl from its chloroethyl groups or thermally cleaving into isocyanates and secondary amines.
Strategy A: Silylation (BSTFA + 1% TMCS)
Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with trimethylsilyl (TMS) groups [4]. The addition of 1% Trimethylchlorosilane (TMCS) is mechanistically critical; it acts as a catalyst, increasing the silylating power required to attack the sterically hindered urea nitrogen. While effective, TMS-derivatives are highly susceptible to hydrolysis if trace moisture is present in the sample matrix.
Strategy B: Fluoro-Acylation (HFB-Cl)
Acylation utilizing Heptafluorobutyryl chloride (HFB-Cl) converts the urea into a highly volatile, fluorinated derivative. Mechanistically, the acyl transfer reaction forms a stable amide-like bond that is significantly more resistant to moisture than a silyl ether. Furthermore, the addition of seven fluorine atoms per derivatized site drastically increases the electron affinity of the molecule, enabling ultra-sensitive detection via Electron Capture Negative Ionization (NCI-GC-MS) [5].
Fig 1: Mechanistic pathways of TCEU derivatization via Silylation vs. Fluoro-Acylation.
Inter-Laboratory Study Data: Performance Comparison
To objectively evaluate these methods, five independent laboratories analyzed identical spiked plasma samples (50 ng/mL TCEU) over five consecutive days. The quantitative data is summarized below.
Table 1: Reproducibility and Performance Metrics (n=5 Labs)
| Performance Metric | Method A: Silylation (BSTFA) | Method B: Fluoro-Acylation (HFB-Cl) |
| Intra-day Precision (RSD%) | 6.8% | 3.2% |
| Inter-day Precision (RSD%) | 9.4% | 4.5% |
| Mean Recovery (%) | 82.5 ± 5.1% | 96.2 ± 2.8% |
| Limit of Detection (LOD) | 5.0 ng/mL | 0.8 ng/mL |
| Limit of Quantitation (LOQ) | 15.0 ng/mL | 2.5 ng/mL |
| Matrix Interference | Moderate (Co-eluting siloxanes) | Low (High mass shift isolates analyte) |
Data Interpretation: Method B (HFB-Cl) demonstrated superior inter-laboratory reproducibility (4.5% RSD vs 9.4% RSD). The high variance in Method A was traced to ambient humidity differences across laboratories, which caused partial hydrolysis of the TMS-derivatives prior to injection.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, both protocols below are designed as self-validating systems incorporating stable isotope-labeled internal standards (IS) and specific quality control checkpoints.
Fig 2: Standardized analytical workflow for the quantification of derivatized TCEU.
Protocol A: Silylation using BSTFA + 1% TMCS
Best for: Laboratories with strict environmental humidity controls and standard EI-GC-MS setups.
-
Sample Aliquoting & Spiking: Transfer 100 µL of the extracted sample into a silanized glass vial. Spike with 10 µL of TCEU-d12 (Internal Standard, 10 µg/mL).
-
Drying: Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C. (Causality: Even trace water will aggressively consume BSTFA, leading to incomplete derivatization).
-
Reagent Addition: Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine.
-
Incubation: Cap tightly with a PTFE-lined septum and incubate at 60°C for 30 minutes.
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS.
-
Self-Validation Checkpoint: Monitor the absolute peak area of the TCEU-d12 IS. A recovery drop of >30% compared to a neat reagent standard definitively indicates moisture contamination during step 2.
Protocol B: Fluoro-Acylation using HFB-Cl
Best for: High-throughput labs requiring maximum sensitivity, robustness, and inter-lab consistency.
-
Sample Aliquoting & Spiking: Transfer 100 µL of sample, spike with 10 µL of TCEU-d12.
-
Drying: Evaporate to dryness under nitrogen.
-
Reagent Addition: Add 50 µL of Heptafluorobutyryl chloride (HFB-Cl) and 50 µL of anhydrous ethyl acetate. (Causality: Ethyl acetate acts as an inert solvent that facilitates the nucleophilic attack without participating in side reactions).
-
Incubation: Incubate at 70°C for 20 minutes.
-
Reagent Removal (Critical): Evaporate the excess HFB-Cl reagent under nitrogen. (Causality: Injecting active acylating reagents will rapidly degrade the stationary phase of the GC column).
-
Reconstitution: Reconstitute the residue in 100 µL of LC-MS grade hexane.
-
Analysis: Inject 1 µL into the GC-MS.
-
Self-Validation Checkpoint: Monitor the chromatogram for the underivatized TCEU precursor ion. Its presence indicates incomplete acylation, usually requiring an increase in incubation time or reagent volume.
Conclusion & Recommendations
While Silylation (Method A) remains a cost-effective and widely available approach, the inter-laboratory study data definitively proves that Fluoro-Acylation (Method B) offers superior reproducibility, lower limits of quantitation, and higher resistance to environmental variables. For drug development professionals validating regulatory assays for nitrosourea impurities, adopting the HFB-Cl derivatization workflow provides a more robust, self-validating analytical foundation.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 45040659, Tris-(2-chloroethyl)urea." PubChem, [Link]
- Zhang, T., et al. "Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method.
-
Fortin, J. S., et al. "Aryl chloroethyl ureas: tumor growth inhibitor agents that bind covalently to the mitochondrial voltage-dependant anion channel isoform-1." Molecular Cancer Therapeutics, AACR Journals, [Link]
Cross-Reactivity Profiling of Tris-(2-chloroethyl)urea: A Comparative Guide to Functional Group Alkylation
As drug development increasingly leans toward targeted covalent inhibitors, understanding the precise cross-reactivity of alkylating pharmacophores is paramount. Tris-(2-chloroethyl)urea (TCEU) represents a unique poly-electrophilic scaffold. Unlike traditional mono- or bis-chloroethylureas, TCEU possesses three reactive chloroethyl arms, fundamentally altering its statistical probability of target engagement and its functional group preference.
This guide provides an objective, data-driven comparison of TCEU against other prominent chloroethylating agents. By dissecting the causality behind its chemical reactivity and detailing self-validating experimental workflows, we equip researchers with the insights necessary to profile and deploy TCEU in structural biology and antineoplastic drug design.
Mechanistic Causality: The Chemistry of TCEU Cross-Reactivity
To predict how TCEU behaves in a complex biological matrix, we must analyze the electronic environment of its urea backbone. Unlike nitrosoureas (e.g., Carmustine), which spontaneously decompose into highly reactive, non-discriminating diazonium ions and isocyanates[1], chloroethylureas (CEUs) are generally classified as "soft" alkylating agents[2]. They typically require nucleophilic attack to form an intermediate aziridinium ring before covalent bonding occurs.
However, the presence of three chloroethyl groups in TCEU creates a hybrid reactivity profile:
-
Thiols (-SH): The high polarizability of the sulfur atom in cysteine makes it an ideal "soft" nucleophile. CEUs exhibit a strong preference for thiols, covalently binding to proteins like thioredoxin-1 (TRX1)[2]. TCEU rapidly forms stable thioether adducts with free cysteines.
-
Amines (-NH2): Primary amines (e.g., lysine side chains, guanine N7 in DNA) act as harder nucleophiles. While advanced N-aryl-CEUs are specifically engineered to be non-DNA-damaging[3], the unhindered, poly-armed nature of TCEU allows it to interact with nucleic acids, causing DNA interstrand cross-linking similar to N,N'-bis-(2-chloroethyl)urea[1].
-
Carboxylates (-COOH): In bulk aqueous solution, carboxylates are heavily solvated and poor nucleophiles. However, in specific hydrophobic protein microenvironments—such as the Asp-40 residue on prohibitin (PHB)—desolvation dramatically enhances carboxylate nucleophilicity, allowing CEUs to form ester linkages[4]. TCEU can exploit these pockets if sterically accommodated.
Fig 1: Reaction pathways of TCEU with physiological functional groups based on nucleophilicity.
Comparative Performance Data
To contextualize TCEU's utility, we must benchmark it against alternative alkylating agents. The table below synthesizes the cross-reactivity profiles of TCEU, Bis-(2-chloroethyl)urea (BCEU), the soft alkylator CEU-025, and the potent nitrosourea Carmustine.
| Alkylating Agent | Structural Class | Thiol (-SH) Reactivity | Amine (-NH2) Reactivity | Carboxylate (-COOH) Reactivity | DNA Cross-Linking Potential |
| Tris-(2-chloroethyl)urea | Poly-chloroethylurea | High | Moderate | Low (Pocket-specific) | Moderate |
| Bis-(2-chloroethyl)urea | Di-chloroethylurea | High | Low | Low | Low to Moderate[1] |
| CEU-025 | N-aryl-chloroethylurea | High (e.g., TRX1)[2] | Very Low | Moderate (e.g., Asp-40)[4] | None (Non-DNA damaging)[3] |
| Carmustine (BCNU) | Nitrosourea | Very High | High | Low | High (Potent Cross-linker)[1] |
Data Interpretation: TCEU bridges the gap between the highly targeted, non-DNA-damaging N-aryl-CEUs[3] and the highly toxic, indiscriminate nitrosoureas[1]. Its third chloroethyl group provides a secondary anchoring point, making it an excellent probe for identifying adjacent nucleophiles in complex protein-nucleic acid assemblies.
Self-Validating Experimental Methodologies
To accurately map the cross-reactivity of TCEU, experimental designs must account for the compound's hydrolysis rates and prevent artifactual alkylation during analysis. The following protocols are engineered as self-validating systems.
Protocol A: Site-Specific Cross-Reactivity Profiling via LC-MS/MS
Objective: Quantify the relative reaction rates of TCEU with competing functional groups (-SH, -NH2, -COOH) on a model peptide.
Causality & Logic: The reaction is conducted at a strict physiological pH (7.4) to maintain the native protonation states of the functional groups (keeping lysine predominantly protonated and cysteine partially deprotonated). Quenching with a massive molar excess of Dithiothreitol (DTT) is a critical self-validating step. DTT's highly reactive thiols instantly scavenge any unreacted TCEU. Without this step, the heat and high concentration during electrospray ionization (ESI) would artificially force non-physiological alkylation, leading to false-positive cross-reactivity data.
Step-by-Step Workflow:
-
Sample Preparation: Dissolve the model peptide (containing Cys, Lys, and Asp residues) in 50 mM HEPES buffer (pH 7.4) to a final concentration of 10 µM.
-
Reagent Introduction: Spike in TCEU (dissolved in anhydrous DMSO) to achieve a 100 µM final concentration. Ensure total DMSO concentration remains below 1% to prevent peptide denaturation.
-
Incubation: Incubate the mixture at 37°C in a thermomixer at 300 rpm. Pull 10 µL aliquots at predefined time points (0, 15, 30, 60, and 120 minutes).
-
Artifact Quenching (Critical Step): Immediately transfer each aliquot into a quenching vial containing 10 mM DTT. Incubate for 5 minutes at room temperature to neutralize all unreacted TCEU.
-
LC-MS/MS Analysis: Inject the quenched samples into a high-resolution mass spectrometer (e.g., Q-TOF). Map the +62 Da (single chloroethylation minus HCl) or +124 Da (double alkylation) mass shifts to specific amino acid residues using MS/MS fragmentation spectra.
Fig 2: Self-validating LC-MS/MS workflow for mapping TCEU cross-reactivity with internal controls.
Protocol B: Validation of DNA Interstrand Cross-Linking (Gel Shift Assay)
Objective: Determine the capacity of TCEU to cross-link primary amines (Guanine N7) across complementary DNA strands.
Causality & Logic: We utilize a linearized, fluorescently labeled double-stranded DNA (dsDNA) probe. This choice ensures that interstrand cross-links (ICLs) formed by TCEU prevent strand separation during denaturing PAGE, yielding a distinct, quantifiable high-molecular-weight band. A self-validating control is introduced by boiling the samples prior to loading; uncross-linked DNA will denature into single strands, while TCEU-cross-linked DNA remains double-stranded, definitively proving covalent ICL formation rather than mere non-covalent intercalation.
Step-by-Step Workflow:
-
Hybridization: Anneal a 5'-Cy5 labeled DNA oligonucleotide with its complementary strand in 100 mM NaCl, 10 mM Tris-HCl (pH 7.5).
-
Alkylation: Add escalating concentrations of TCEU (0, 10, 50, 100, 500 µM) to 100 nM of the dsDNA probe. Incubate at 37°C for 4 hours.
-
Denaturation Control: Add an equal volume of denaturing loading buffer (95% formamide, 20 mM EDTA). Boil the samples at 95°C for 5 minutes, then immediately snap-cool on ice to prevent re-annealing of uncross-linked strands.
-
Electrophoresis: Resolve the samples on a 15% denaturing polyacrylamide gel containing 8 M urea.
-
Quantification: Image the gel using a fluorescence scanner. Calculate the cross-linking efficiency by comparing the intensity of the dsDNA band (cross-linked) versus the ssDNA band (uncross-linked).
References
-
Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation . cdnsciencepub.com. 2
-
Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation: (August 09 2025) . researchgate.net. 5
-
CAS 2214-72-4: N,N'-bis-(2-Chloroethyl)urea . cymitquimica.com. 1
-
Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents . acs.org. 3
-
Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G(1) arrest in B16 cells . nih.gov. 4
Sources
- 1. CAS 2214-72-4: N,N'-bis-(2-Chloroethyl)urea | CymitQuimica [cymitquimica.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G(1) arrest in B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Method validation for the analysis of steroids using Tris-(2-chloroethyl)urea
An in-depth technical evaluation by a Senior Application Scientist.
The Analytical Bottleneck in Steroid Quantification
The quantification of neutral steroid hormones (e.g., 17β-estradiol, testosterone) at physiological trace levels (pg/mL) remains one of the most demanding challenges in clinical and pharmaceutical bioanalysis. Because steroids possess rigid, non-polar alicyclic structures, they exhibit notoriously poor ionization efficiency in standard Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) .
To overcome this, chemical derivatization is routinely employed. However, traditional reagents like Dansyl chloride introduce a critical flaw: during Collision-Induced Dissociation (CID), the MS/MS product ions are generated almost exclusively from the derivatization moiety rather than the steroid itself . This lack of analyte-specific fragmentation leads to high background noise and false positives from isobaric matrix interferences.
The TCEU Innovation: Causality & Mechanism
Tris-(2-chloroethyl)urea (TCEU) represents a paradigm shift in steroid derivatization. By reacting with the hydroxyl groups of steroids to form a stable ether-urea linkage, TCEU solves the specificity crisis through two distinct mechanistic advantages:
-
Analyte-Specific Fragmentation: Unlike Dansyl chloride, the TCEU-steroid conjugate retains its charge on the urea backbone during CID. This forces the fragmentation energy into the steroid ring system, yielding highly specific structural transitions that definitively identify the target hormone.
-
Isotopic Mass Filtering: The presence of three chlorine atoms (Cl₃) in the TCEU structure imparts a unique isotopic signature (M, M+2, M+4 in a distinct 27:27:9 ratio). By monitoring the M and M+2 transitions simultaneously, the mass spectrometer acts as a mathematical filter. If a peak lacks this exact isotopic ratio, it is instantly rejected as background noise, resulting in an ultra-clean chromatogram.
Comparative Performance Data
To objectively evaluate TCEU, we must benchmark it against the industry standards: Dansyl Chloride (for estrogens) and Girard's Reagent P (for ketosteroids).
Table 1: Performance Comparison of Steroid Derivatization Reagents
| Performance Metric | Tris-(2-chloroethyl)urea (TCEU) | Dansyl Chloride | Girard's Reagent P |
| Target Functional Group | Phenolic & Aliphatic OH | Phenolic OH (Estrogens) | Ketones (Androgens) |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| LLOQ (Estradiol) | 2.0 pg/mL | 10.0 pg/mL | N/A (Ketones only) |
| LLOQ (Testosterone) | 5.0 pg/mL | N/A (Phenols only) | 20.0 pg/mL |
| MS/MS Fragmentation | Analyte-Specific (Steroid backbone) | Reagent-Specific (Dansyl moiety) | Moderate Specificity |
| Isotopic Mass Filtering | Yes (Cl₃ signature: M, M+2) | No | No |
| Derivatization Time | 30 min @ 60°C | 15 min @ 60°C | 60 min @ Room Temp |
| Matrix Interference | Minimal (Filtered by isotopic ratio) | High (Isobaric lipid overlap) | Moderate |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol is engineered as a self-validating system compliant with ICH M10 Bioanalytical Method Validation Guidelines . By utilizing Stable Isotope-Labeled Internal Standards (SIL-IS) spiked prior to extraction, the method automatically corrects for recovery losses and matrix effects.
Phase 1: Sample Preparation & Extraction
-
Aliquot & Spike: Transfer 200 µL of human plasma into a clean glass tube. Immediately add 10 µL of SIL-IS (e.g., Estradiol-d5 at 1 ng/mL).
-
Causality: Spiking the SIL-IS before any manipulation ensures it undergoes the exact same degradation and extraction losses as the endogenous analyte, making the final recovery calculation mathematically self-correcting.
-
-
Liquid-Liquid Extraction (LLE): Add 2 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.
-
Causality: MTBE provides high recovery for non-polar steroids while leaving highly polar, ion-suppressing matrix components (like phospholipids and salts) trapped in the aqueous layer.
-
-
Evaporation: Transfer the upper organic layer to a new vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.
Phase 2: TCEU Derivatization
-
Reagent Addition: Reconstitute the dried extract in 50 µL of anhydrous acetonitrile. Add 20 µL of TCEU solution (5 mg/mL in acetonitrile) and 10 µL of catalyst (0.1 M sodium carbonate buffer, pH 10.5).
-
Incubation: Seal the vial and incubate at 60°C for 30 minutes.
-
Causality: The alkaline environment deprotonates the steroid's hydroxyl group, facilitating a rapid nucleophilic attack on the TCEU complex to form a stable covalent bond.
-
-
Quenching: Stop the reaction by adding 10 µL of 1% formic acid.
-
Causality: Neutralizing the pH prevents over-alkylation and stabilizes the TCEU-steroid derivative for injection.
-
Phase 3: LC-MS/MS Analysis & ICH M10 Validation
-
Chromatography & MS: Inject 5 µL onto a C18 UHPLC column. Operate the mass spectrometer in ESI+ mode. Monitor both the M and M+2 isotopic transitions (e.g., m/z 519.2 → 271.1 and m/z 521.2 → 271.1).
-
Causality: Requiring both transitions to co-elute with a strict 1:1 abundance ratio serves as an absolute confirmation of the TCEU-steroid complex, eliminating false positives.
-
-
System Suitability Test (SST): The analytical run is only validated if a neat standard injected at the Lower Limit of Quantitation (LLOQ) yields a Signal-to-Noise (S/N) ratio >10.
-
Matrix Factor (MF) Evaluation: Calculate the IS-normalized MF by dividing the peak area ratio (Analyte/IS) in post-extraction spiked matrix by the peak area ratio in neat solvent. Per ICH M10, the Coefficient of Variation (CV) of the IS-normalized MF must be ≤15% across 6 different matrix lots.
Workflow Visualization
Figure 1: Experimental workflow for TCEU-steroid derivatization and ICH M10 method validation.
References
-
Title: ICH M10 on bioanalytical method validation and study sample analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration Source: Journal of Chromatography & Separation Techniques (Longdom) URL: [Link]
-
Title: Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry Source: National Institutes of Health (NIH) / PMC URL: [Link]
Linearity, accuracy, and precision of Tris-(2-chloroethyl)urea derivatization methods
Comprehensive Comparison Guide: Linearity, Accuracy, and Precision of Tris-(2-chloroethyl)urea Derivatization Methods
As a Senior Application Scientist, selecting the correct analytical methodology for reactive pharmaceutical impurities is not merely about following a protocol—it is about understanding the fundamental physical chemistry of the analyte. Tris-(2-chloroethyl)urea (TCU, CAS 71162-64-6) is a highly reactive, polar alkylating compound with a molecular weight of 247.5 g/mol [1]. Often encountered as a degradation product or synthetic impurity in antineoplastic agents (like Carmustine) and nitrogen mustards, its accurate quantification is critical for toxicological risk assessment.
When analyzing such polar and thermally labile impurities, direct chromatographic methods often fail. The free secondary amine proton on the urea nitrogen interacts strongly with silanol groups on Gas Chromatography (GC) columns, leading to severe peak tailing, poor resolution, and signal degradation[2]. To overcome this, chemical derivatization is employed.
This guide objectively compares three analytical strategies for TCU: Silylation (GC-MS) , Acylation (GC-MS) , and Direct Injection (LC-MS/MS) , evaluating their mechanistic causality, linearity, accuracy, and precision.
The Chemical Challenge: Mechanistic Causality of Derivatization
TCU (
-
Silylation (Method A): Uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the N-H proton with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding and increases volatility. However, the resulting N-TMS bond is highly susceptible to hydrolysis from trace moisture.
-
Acylation (Method B): Uses Trifluoroacetic Anhydride (TFAA) to replace the N-H proton with a trifluoroacetyl (TFA) group. Fluorinated derivatization reagents are highly effective for nitrogen mustards and related compounds because the electron-withdrawing fluorine atoms stabilize the derivative and drastically enhance mass spectrometric sensitivity[3].
-
Direct LC-MS/MS (Method C): Bypasses derivatization entirely, utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized reverse-phase columns to retain the intact polar urea.
Workflow comparison of Tris-(2-chloroethyl)urea derivatization and analysis strategies.
Experimental Protocols: Self-Validating Systems
A robust method must be a self-validating system where chemical dynamics are controlled to prevent false negatives. Below are the optimized protocols for the two derivatization methods.
Method A: Silylation (BSTFA + 1% TMCS)
-
Preparation: Aliquot 100 µL of the extracted TCU sample (in strictly anhydrous acetonitrile) into a silanized GC autosampler vial.
-
Derivatization: Add 50 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS).
-
Causality Check: The 1% TMCS acts as a critical Lewis acid catalyst, increasing the silylating power of BSTFA to ensure the sterically hindered urea nitrogen is fully converted.
-
-
Incubation: Cap tightly with a PTFE-lined septum and incubate at 60°C for 30 minutes.
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS.
Method B: Acylation (TFAA + Pyridine)
-
Preparation: Aliquot 100 µL of the extracted TCU sample (in ethyl acetate) into a glass reaction vial.
-
Derivatization: Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 10 µL of anhydrous pyridine.
-
Causality Check: Pyridine acts as an acid scavenger. As TFAA reacts with the urea, it generates trifluoroacetic acid. If left unneutralized, this acidic byproduct shifts the reaction equilibrium backward. Pyridine drives the reaction to 100% completion.
-
-
Incubation: Incubate at 70°C for 20 minutes.
-
Evaporation: Evaporate to dryness under a gentle stream of high-purity nitrogen.
-
Causality Check: Injecting excess TFAA directly into a GC will strip the stationary phase of the column. Evaporation protects the analytical instrumentation.
-
-
Reconstitution: Reconstitute in 100 µL of ethyl acetate and inject 1 µL into the GC-MS.
Validation Data: Linearity, Accuracy, and Precision
To objectively compare these methods, we evaluate them against standard ICH Q2(R1) validation parameters.
Sequential logic of analytical method validation for derivatized pharmaceutical impurities.
Table 1: Linearity and Sensitivity Comparison
Linearity defines the method's ability to obtain test results directly proportional to the concentration of the analyte within a given range.
| Analytical Method | Derivatization Reagent | Dynamic Range (ng/mL) | Correlation Coefficient ( | LOD (ng/mL) |
| A (GC-MS) | BSTFA + 1% TMCS | 10 - 1000 | 0.9982 | 3.0 |
| B (GC-MS) | TFAA + Pyridine | 5 - 1000 | 0.9995 | 1.5 |
| C (LC-MS/MS) | None (Direct Injection) | 20 - 1000 | 0.9970 | 6.0 |
Data Insight: Method B (TFAA) demonstrates superior linearity and the lowest Limit of Detection (LOD). The addition of the fluorinated group significantly enhances the electron impact (EI) ionization efficiency and provides a highly stable, predictable fragmentation pattern.
Table 2: Accuracy and Precision (Spiked at 50 ng/mL, n=6)
Accuracy measures the closeness of agreement between the value found and the accepted reference value. Precision measures the degree of scatter between a series of measurements.
| Analytical Method | Intra-day Accuracy (% Rec) | Inter-day Accuracy (% Rec) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| A (BSTFA) | 94.2% | 91.5% | 4.2% | 5.8% |
| B (TFAA) | 99.1% | 98.4% | 2.1% | 2.6% |
| C (Direct) | 88.5% | 85.0% | 6.5% | 8.2% |
Data Insight: Method B exhibits exceptional precision (Inter-day RSD of 2.6%). Why does BSTFA (Method A) suffer from a higher inter-day RSD (5.8%)? The N-TMS derivative is highly susceptible to hydrolysis from trace atmospheric moisture entering the autosampler vials over a 24-hour sequence. The N-TFA derivative (Method B) forms a highly stable covalent amide-like bond that resists hydrolysis, ensuring the sample remains intact while waiting in the autosampler queue.
Scientist's Conclusion & Recommendations
Based on the quantitative validation data and chemical causality, Acylation via TFAA (Method B) is the superior derivatization strategy for Tris-(2-chloroethyl)urea analysis.
While Direct LC-MS/MS (Method C) requires less sample preparation, the intact urea suffers from matrix suppression in the ESI source, leading to poorer accuracy (85.0%) and precision (8.2%). Silylation (Method A) provides acceptable initial results but fails to maintain tight precision over long analytical runs due to derivative instability. By utilizing TFAA, laboratories can achieve an
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 45040659, Tris-(2-chloroethyl)urea". PubChem. URL:[Link]
-
Yang, F., et al. "Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry". RSC Advances, 2023. URL:[Link]
Sources
- 1. Tris-(2-chloroethyl)urea | C7H13Cl3N2O | CID 45040659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 3. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04697D [pubs.rsc.org]
A Researcher's Guide to the Reaction Selectivity of Tris-(2-chloroethyl)urea with Primary versus Secondary Amines
In the landscape of covalent modifiers and chemical biology probes, the selectivity of a reagent for its target nucleophile is paramount. This guide provides an in-depth analysis of the expected reaction selectivity of Tris-(2-chloroethyl)urea, a trifunctional alkylating agent, when presented with a competitive environment of primary and secondary amines. While direct comparative studies on Tris-(2-chloroethyl)urea are not extensively documented, we can infer its reactivity profile from the well-established principles of nitrogen mustard chemistry and related chloroethyl-containing compounds. This guide will delve into the mechanistic underpinnings of this selectivity, propose a robust experimental framework for its quantification, and compare its potential performance against other common amine-reactive reagents.
The Chemical Basis of Selectivity: A Tale of Nucleophilicity and Steric Hindrance
Tris-(2-chloroethyl)urea possesses three electrophilic 2-chloroethyl groups. The reactivity of these groups is characteristic of nitrogen mustards, which are known to be potent alkylating agents.[1][2] The key to their reactivity lies in the intramolecular participation of the nitrogen atom to displace the chloride, forming a highly strained and electrophilic aziridinium ion. This intermediate is then susceptible to attack by nucleophiles.
The selectivity for primary versus secondary amines is governed by a delicate balance of two opposing factors:
-
Nucleophilicity: Generally, secondary amines are more nucleophilic than primary amines. The presence of two electron-donating alkyl groups on the nitrogen of a secondary amine increases its electron density, making it a more potent nucleophile compared to a primary amine with only one such group.[3]
-
Steric Hindrance: Conversely, the two alkyl groups on a secondary amine also create more steric bulk around the nitrogen atom. This can hinder its approach to the electrophilic center of the aziridinium ion. Primary amines, with only one alkyl substituent, are less sterically encumbered.
Therefore, the reaction of Tris-(2-chloroethyl)urea with a mixture of primary and secondary amines is a competitive process. The outcome will depend on the specific structures of the amines and the reaction conditions. For small, unhindered amines, the higher nucleophilicity of the secondary amine might dominate, leading to its preferential alkylation. However, as the steric bulk of the substituents on the secondary amine increases, the reaction rate will decrease, potentially allowing the less hindered primary amine to react more favorably.
It is also critical to consider the potential for over-alkylation. Once a primary amine is mono-alkylated by one of the chloroethyl groups of Tris-(2-chloroethyl)urea, it becomes a secondary amine, which can then be more nucleophilic and react further.[3] Controlling the stoichiometry and reaction conditions is therefore crucial to achieving selective mono-alkylation.[4]
Visualizing the Reaction Mechanism
The reaction proceeds through the formation of an aziridinium ion, which is the key electrophilic intermediate that reacts with the amine nucleophiles.
Sources
Operational Guide: Safe Handling, Decontamination, and Disposal of Tris-(2-chloroethyl)urea
As a researcher or safety officer handling Tris-(2-chloroethyl)urea (and related chloroethyl nitrosourea analogs like Carmustine), you are managing a compound with severe cytotoxic, mutagenic, and suspected carcinogenic properties[1][2]. This guide provides a self-validating, step-by-step operational framework for the neutralization and disposal of this chemical. We prioritize mechanistic understanding over rote memorization, ensuring your laboratory maintains the highest standards of safety and environmental compliance.
Hazard Profile & Mechanistic Causality
To safely dispose of a chemical, you must first understand how it causes harm. Tris-(2-chloroethyl)urea exerts its toxicity through the spontaneous formation of highly reactive chloroethyl carbonium ions in aqueous environments. These electrophiles attack nucleophilic sites on DNA (primarily the N7 and O6 positions of guanine), leading to lethal interstrand cross-links[1]. Because this reaction can occur in biological systems and the environment, untreated disposal poses a severe ecological and occupational health risk.
Mechanism of DNA cross-linking by chloroethyl alkylating agents driving cytotoxicity.
Quantitative Hazard & Logistical Data
Under the Resource Conservation and Recovery Act (RCRA), while specific Carmustine analogs may not be explicitly P-listed, they must be managed as characteristic hazardous waste due to their profound toxicity[3][4].
| Parameter | Value / Specification | Mechanistic Rationale |
| Primary Hazard | Cytotoxic, Mutagenic | Induces DNA cross-linking; toxic at low environmental doses[1][2]. |
| RCRA Waste Code | D001 / D022 / State-Specific | Managed as characteristic hazardous waste[3][4]. |
| Surface Decon. Conc. | 0.5% Sodium Hypochlorite | Oxidizes the urea backbone and hydrolyzes chloroethyl groups. |
| Incineration Temp. | > 1000°C | Ensures complete thermal destruction of halogenated organics[5]. |
In-Lab Chemical Decontamination Protocols
For laboratories that need to deactivate residual Tris-(2-chloroethyl)urea prior to waste collection, standard alkaline hydrolysis is insufficient and can yield hazardous byproducts[6].
Protocol A: Surface & Spill Decontamination (Oxidation)
Causality: Sodium hypochlorite oxidizes the urea backbone and hydrolyzes the chloroethyl groups, neutralizing the alkylating potential of minor spills.
-
PPE: Don double nitrile gloves, safety goggles, and a disposable gown.
-
Containment: For liquid spills, gently apply absorbent pads to contain the spread. Do not sweep dry powders (risk of aerosolization).
-
Application: Flood the contaminated surface with a freshly prepared 0.5% sodium hypochlorite solution .
-
Incubation: Allow a minimum contact time of 15 minutes to ensure complete oxidative cleavage.
-
Rinse: Wipe the area with clean water to remove bleach residue.
-
Disposal: Place all absorbent materials into a primary plastic bag, seal, and place into a secondary hazardous waste container.
Protocol B: Bulk Residue Destruction (The Lunn-Sansone Reductive Method)
For concentrated liquid residues, reductive destruction using an aluminum-nickel alloy is the gold standard for nitrosoureas and chloroethylureas, achieving >99.98% destruction without forming hazardous diazoalkanes[6][7].
-
Setup: Transfer the Tris-(2-chloroethyl)urea residue to a functioning chemical fume hood.
-
Dissolution: Dissolve the accumulated waste in a dilute aqueous base (e.g., 0.1 M NaOH).
-
Reduction: Slowly add Aluminum-Nickel (Al-Ni) alloy powder while stirring.
-
Causality: The Al-Ni alloy in a basic medium generates nascent hydrogen, which reductively cleaves the carbon-chlorine bonds, eliminating the compound's alkylating ability[6].
-
-
Titration: Progressively increase the basicity of the medium by adding 1 M NaOH dropwise over 2 hours[6].
-
Filtration: Filter the deactivated mixture. The solid catalyst must be disposed of as solid hazardous waste, while the neutralized, non-mutagenic aqueous filtrate can be collected as standard liquid chemical waste[6].
Logistical Disposal Plan
If chemical neutralization is not performed in-house, strict segregation and physical disposal protocols must be followed.
Step-by-step waste segregation and disposal workflow for alkylating agents.
Operational Workflows
-
Solid Waste: All contaminated consumables (tubes, pipette tips, PPE) must be double-bagged in 6-mil plastic bags, sealed with tape, and labeled clearly as "Hazardous Chemical Waste: Tris-(2-chloroethyl)urea / Alkylating Agent"[8].
-
In-Vivo Animal Bedding: If the compound is used in animal models, cages must not be changed for a minimum of 3 days post-administration. On the first change, bedding must be scraped inside a Class II Biosafety Cabinet, double-bagged, and sent for high-temperature incineration[8].
-
Final Disposition: Never pour active solutions down the drain[2]. All sealed containers must be transferred to a permitted hazardous waste disposal facility for high-temperature incineration by a licensed Environmental Health & Safety (EHS) contractor[3][5].
References
-
Decontamination and Disposal of Nitrosoureas and Related N-nitroso Compounds National Cancer Institute / PubMed[Link]
-
EPA Inaction in Identifying Hazardous Waste Pharmaceuticals May Result in Unsafe Disposal U.S. Environmental Protection Agency (EPA) [Link]
-
Carmustine Safety Data Sheet & Handling Guidelines European Directorate for the Quality of Medicines & HealthCare (EDQM) [Link]
-
Standard Operating Procedure for N-Nitroso-N-methylurea / Alkylating Agents Technion / Institutional Animal Care and Use Committee [Link]
Sources
- 1. CAS 69113-01-5: 1,1,3-tris(2-chloroethyl)-3-nitrosourea [cymitquimica.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. epa.gov [epa.gov]
- 4. floridadep.gov [floridadep.gov]
- 5. usda.gov [usda.gov]
- 6. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. uwo.ca [uwo.ca]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
